1-(Pyridin-4-yl)cyclobutan-1-amine CAS number and properties
Topic: 1-(Pyridin-4-yl)cyclobutan-1-amine CAS number and properties Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists[1][2] Scaffold Analysis, Synthetic Methodol...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 1-(Pyridin-4-yl)cyclobutan-1-amine CAS number and properties
Content Type: Technical Whitepaper
Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists[1][2]
Scaffold Analysis, Synthetic Methodology, and Medicinal Utility[1][2][3]
Executive Summary
In the realm of modern medicinal chemistry, the modulation of physicochemical properties through scaffold rigidification is a pivotal strategy.[2] 1-(Pyridin-4-yl)cyclobutan-1-amine represents a high-value building block (BB) that offers a unique combination of basicity, metabolic stability, and defined spatial orientation.[1][2]
This guide provides a comprehensive technical analysis of this scaffold, focusing on its utility as a bioisostere for gem-dimethyl groups, its synthesis via rearrangement protocols, and its application in kinase inhibitor design.[2]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
The compound is most commonly handled as its hydrochloride salt due to the hygroscopic nature and oxidative susceptibility of the free base.[2]
Basic; predominantly protonated at physiological pH.[1][2]
TPSA
38.9 Ų
Well within the Veber rules (<140 Ų) for membrane permeability.[2]
Fsp³
0.44
Indicates significant 3D character, improving solubility and selectivity.[2]
Structural Rationale in Drug Design
The Cyclobutane "Gem-Dimethyl" Bioisostere
The 1,1-disubstituted cyclobutane ring serves as a conformationally restricted bioisostere of the gem-dimethyl group.[1][2] While a gem-dimethyl group allows for free rotation (Thorpe-Ingold effect), the cyclobutane ring locks the C-C bond angles (~88°), altering the vector of the attached substituents (the amine and the pyridine ring).[1]
Benefit: This restriction reduces the entropic penalty upon binding to a protein target, potentially increasing potency.[2]
Metabolic Stability: The cyclobutane ring is generally more resistant to cytochrome P450-mediated oxidation compared to acyclic alkyl chains.[1][2]
Pyridine as a Pharmacophore
The 4-pyridyl moiety acts as a hydrogen bond acceptor and a π-stacking element.[1][2] When coupled with the primary amine, the scaffold becomes a versatile "head group" for interacting with acidic residues (e.g., Asp, Glu) in enzyme active sites, particularly in kinase ATP-binding pockets.[1]
Synthetic Methodologies
Synthesizing 1,1-disubstituted amines requires specific strategies to avoid over-alkylation or elimination. The most robust industrial route involves the Hofmann or Curtius rearrangement , starting from 4-pyridylacetonitrile.[1][2]
Validated Synthetic Route (The Nitrile-Amide-Amine Pathway)[1][2][3]
This protocol avoids the use of hazardous azides (Curtius) at scale, preferring the Hofmann degradation.[2]
Step 1: Dialkylation (Formation of the Quaternary Carbon) [1][2]
Reagents: 4-Pyridylacetonitrile, 1,3-Dibromopropane, Sodium Hydride (NaH) or KOtBu.[1]
Solvent: DMSO or DMF (0°C to RT).
Mechanism: Double nucleophilic substitution (
).[1][2] The acidic methylene protons of the nitrile are deprotonated, attacking the dihalide to close the cyclobutane ring.[2]
Critical Control: Temperature must be controlled to prevent polymerization of the acrylate side-products.[1][2]
Step 2: Controlled Hydrolysis
Reagents: NaOH, H₂O₂ (aq), Phase Transfer Catalyst (optional).
Note: H₂O₂ accelerates the hydrolysis of the sterically hindered nitrile to the amide without progressing to the acid.[1][2]
Step 3: Hofmann Rearrangement
Reagents: Sodium Hypochlorite (NaClO) or Phenyliodine(III) diacetate (PIDA), NaOH.[1][2]
Mechanism: The amide is N-halogenated, deprotonated, and rearranges to the isocyanate, which hydrolyzes in situ to the amine.[1][2]
Purification: Acid-base extraction.[1][2][5] The product is trapped as the HCl salt.[1][2]
Visualization of Synthetic Logic
Figure 1: The standard industrial synthetic pathway utilizing dialkylation followed by Hofmann rearrangement to install the amine at the quaternary center.[1]
Handling, Stability, and Safety (MSDS Summary)
Storage Protocols
Hygroscopicity: The HCl salt is hygroscopic.[1][2] Store in a desiccator or under inert atmosphere (Nitrogen/Argon).
Temperature: Refrigerate (2-8°C) for long-term storage to prevent slow oxidation of the pyridine ring (N-oxide formation).
Shelf Life: >2 years if stored properly sealed and dry.[1][2]
H315/H319: Causes skin and serious eye irritation.[1][2][3]
Handling: Use standard PPE (Gloves, Goggles).[2] Work within a fume hood, especially when handling the free base which may have higher volatility.[2]
Medicinal Chemistry Applications
Kinase Inhibition (AKT/PKB Pathway)
This scaffold is frequently observed in patent literature regarding AKT (Protein Kinase B) inhibitors.[1][2] The primary amine forms a critical salt bridge with Asp292 (or equivalent residues) in the ATP binding pocket, while the pyridine ring orients the molecule towards the hinge region.[2]
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (<150 Da) and high solubility, this amine is an ideal "fragment" for screening.[1] It possesses high Ligand Efficiency (LE) , allowing it to be grown into potent inhibitors for targets like:
Figure 2: Rationale for substituting a gem-dimethyl group with a cyclobutane ring in lead optimization.
References
PubChem Compound Summary. (2025). 3-(Pyridin-4-yl)cyclobutan-1-amine hydrochloride.[1][2][3] National Center for Biotechnology Information.[1][2] Link[1][2]
Fluorochem. (n.d.).[1][2] Product Sheet: 1-(Pyridin-4-yl)cyclobutan-1-amine hydrochloride. Link
Charette, A. B., et al. (2010).[2] Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles. Organic Syntheses, 87, 201.[2] (Demonstrates pyridine functionalization logic). Link
Kalgutkar, A. S., et al. (2005).[2] Metabolism-Guided Drug Design. Wiley-Interscience.[1][2] (General reference for cyclobutane metabolic stability vs acyclic alkyls).
Sigma-Aldrich. (n.d.).[1][2] Material Safety Data Sheet (MSDS) - Pyridine Derivatives. Link
Structural and Synthetic Profiling of 1-(Pyridin-4-yl)cyclobutan-1-amine: A Technical Whitepaper
Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Executive Summary: Escaping Flatland In modern drug discovery, the overreliance on flat,...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals
Executive Summary: Escaping Flatland
In modern drug discovery, the overreliance on flat, sp²-hybridized aromatic systems often leads to compounds with poor solubility, high metabolic clearance, and off-target toxicity. To circumvent these issues, medicinal chemists are increasingly incorporating sp³-rich, conformationally restricted scaffolds [1].
1-(Pyridin-4-yl)cyclobutan-1-amine (CAS: 1212058-00-8) represents a highly strategic building block in this paradigm. By fusing a basic primary amine and a pyridine hydrogen-bond acceptor onto a rigid cyclobutane core, this scaffold locks the pharmacophoric vectors into a puckered (~30° dihedral) 3D conformation. This pre-organization minimizes the entropic penalty upon binding to target proteins (such as kinase hinge regions) while simultaneously improving the molecule's physicochemical properties.
Physicochemical Profiling
Understanding the baseline quantitative properties of this scaffold is critical for predicting its behavior in downstream functionalization and biological assays. The cyclobutane ring acts as a lipophilic spacer that balances the high polarity of the primary amine and pyridine nitrogen.
Property
Value
Mechanistic Implication
Chemical Name
1-(pyridin-4-yl)cyclobutan-1-amine
Standard IUPAC nomenclature.
CAS Number
1212058-00-8
Unique identifier for procurement [2].
Molecular Formula
C₉H₁₂N₂
High atom economy for fragment-based design.
Molecular Weight
148.21 g/mol
Low MW allows for extensive downstream elaboration.
Topological Polar Surface Area
38.9 Ų
Optimal for CNS penetration if incorporated into a lipophilic core.
H-Bond Donors / Acceptors
1 (NH₂) / 2 (Pyridine N, Amine N)
Provides versatile anchoring points for target binding.
Estimated pKa
~8.8 (Amine) / ~5.2 (Pyridine)
Amine is protonated at physiological pH (7.4), enhancing solubility.
Pharmacophore & Binding Dynamics
The spatial arrangement of functional groups in 1-(pyridin-4-yl)cyclobutan-1-amine makes it an exceptional bioisostere for more flexible aliphatic amines. The diagram below illustrates the theoretical binding dynamics when this scaffold is deployed in a kinase inhibitor design.
Fig 1: Pharmacophore mapping and target binding dynamics of the scaffold.
Strategic Synthetic Pathways
Designing a scalable, high-yielding synthesis for 1-(pyridin-4-yl)cyclobutan-1-amine requires careful reagent selection to navigate the reactivity of the pyridine ring and the ring strain of cyclobutane.
Mechanistic Rationale
We employ a three-step sequence: Nucleophilic Addition → Azidation → Staudinger Reduction .
Turbo Grignard Utilization: Standard Grignard formation from 4-bromopyridine is notoriously difficult due to polymerization and competing Wurtz coupling. We utilize Knochel's Turbo Grignard (i-PrMgCl·LiCl) [3]. The addition of LiCl breaks up the polymeric magnesium aggregates, drastically accelerating the halogen-metal exchange at a highly practical -20°C, ensuring a clean conversion to the pyridylmagnesium species.
Chemoselective Reduction: While azides can be reduced via catalytic hydrogenation (Pd/C, H₂), the pyridine ring is susceptible to partial reduction under high pressure, and trace metal impurities can poison the catalyst. The Staudinger reduction (using PPh₃) is chosen for its absolute chemoselectivity toward the azide, ensuring the pyridine ring remains intact[4].
Synthetic Workflow Diagram
Fig 2: Three-step synthetic workflow for 1-(pyridin-4-yl)cyclobutan-1-amine.
Self-Validating Experimental Protocols
The following protocols are designed with built-in quality control checkpoints to ensure reproducibility.
Step 1: Synthesis of 1-(Pyridin-4-yl)cyclobutan-1-ol
Preparation: Purge a flame-dried 500 mL round-bottom flask with inert N₂. Charge with 4-bromopyridine hydrochloride (10.0 g, 51.4 mmol) and anhydrous THF (150 mL). Cool the suspension to -20°C using a dry ice/ethylene glycol bath.
Exchange: Dropwise add i-PrMgCl·LiCl (1.3 M in THF, 83.0 mL, 108 mmol). Causality Check: Two equivalents are required—one to deprotonate the HCl salt, the second to execute the halogen-metal exchange. Stir for 1 hour at -20°C.
Addition: Add cyclobutanone (4.3 g, 61.7 mmol) dropwise over 15 minutes. Allow the reaction to slowly warm to room temperature over 2 hours.
Validation & Workup: Monitor via LC-MS. Upon total consumption of the Grignard intermediate, quench carefully with saturated aqueous NH₄Cl (100 mL). Extract with EtOAc (3 × 100 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Silica, Hexanes/EtOAc 1:1) to yield the tertiary alcohol.
Step 2: Synthesis of 4-(1-Azidocyclobutyl)pyridine
Activation: Dissolve 1-(pyridin-4-yl)cyclobutan-1-ol (5.0 g, 33.5 mmol) in anhydrous DCM (100 mL) under N₂ and cool to 0°C.
Azidation: Add azidotrimethylsilane (TMSN₃) (5.8 g, 50.3 mmol) followed by the slow, dropwise addition of Boron trifluoride etherate (BF₃·OEt₂) (7.1 g, 50.3 mmol). Causality Check: The Lewis acid facilitates the departure of the hydroxyl group, generating a transient cyclobutyl carbocation stabilized by the adjacent pyridine ring, which is rapidly trapped by the azide.
Validation & Workup: Stir at room temperature for 4 hours. Confirm product formation via TLC (ninhydrin stain will not work for azides; use UV 254 nm). Quench with saturated NaHCO₃ (50 mL) to neutralize the Lewis acid. Extract with DCM (2 × 50 mL), dry over Na₂SO₄, and concentrate. Use the crude azide directly in the next step to minimize handling of potentially energetic intermediates.
Step 3: Staudinger Reduction to Target Amine
Phosphazide Formation: Dissolve the crude 4-(1-azidocyclobutyl)pyridine (~5.5 g, 31.6 mmol) in a mixture of THF (80 mL) and H₂O (8 mL).
Reduction: Add triphenylphosphine (PPh₃) (9.9 g, 37.9 mmol) in one portion. Nitrogen gas evolution will be immediately visible, indicating the formation of the iminophosphorane intermediate.
Hydrolysis: Heat the mixture to 50°C for 6 hours to drive the hydrolysis of the iminophosphorane into the primary amine and triphenylphosphine oxide (TPPO).
Validation & Workup: LC-MS will show a mass peak at m/z 149.1 [M+H]⁺. Concentrate the mixture to remove THF. Acidify the aqueous residue with 1M HCl to pH 2 and wash with diethyl ether (3 × 50 mL) to remove TPPO. Basify the aqueous layer with 2M NaOH to pH 11, and extract the free amine with DCM (3 × 75 mL). Dry over Na₂SO₄ and concentrate to afford 1-(pyridin-4-yl)cyclobutan-1-amine as a pale yellow oil, which solidifies upon standing.
References
Title: Cyclobutanes in Small-Molecule Drug Candidates
Source: ChemMedChem, National Center for Biotechnology Information (PMC)
URL: [Link]
Title: Turbo Grignard Reagent - Reaction Mechanism and Applications
Source: Chem-Station International Edition
URL: [Link]
The 4-Pyridyl Cyclobutane Amine: A High-Fsp3 Scaffold for Next-Gen Kinase and GPCR Ligands
Executive Summary In the modern era of "escaping flatland," the 4-pyridyl cyclobutane amine scaffold represents a high-value pharmacophore that bridges the gap between aromatic rigidity and aliphatic metabolic stability....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the modern era of "escaping flatland," the 4-pyridyl cyclobutane amine scaffold represents a high-value pharmacophore that bridges the gap between aromatic rigidity and aliphatic metabolic stability. This guide analyzes this specific motif—a pyridine ring linked to a primary or secondary amine via a constrained cyclobutane spacer.
Unlike the planar 1,4-phenylene linker, the cyclobutane core introduces a defined "pucker" (butterfly conformation), increasing the fraction of sp3-hybridized carbons (
) and offering unique exit vectors for substituent binding. This scaffold is increasingly utilized to modulate lipophilicity (LogD), improve aqueous solubility, and enhance selectivity in kinase inhibitors and GPCR ligands (specifically Histamine H3 and H4 antagonists).
Part 1: Structural Rationale & Medicinal Chemistry[1][2][3][4]
The Bioisosteric Triad
The utility of the 4-pyridyl cyclobutane amine lies in its ability to mimic three distinct common drug motifs while improving physicochemical properties:
1,4-Phenylene Replacement: It maintains the linear distance (~5.5 Å) of a para-substituted benzene but removes the aromatic ring count, reducing the likelihood of
- stacking-induced aggregation and improving solubility.
Piperidine Replacement: It mimics the geometry of 4-aminopiperidine but removes the basic nitrogen from the ring, preventing hERG liability often associated with highly basic secondary amines in that position.
Conformational Locking: Unlike a flexible alkyl chain (e.g., propyl linker), the cyclobutane ring restricts the rotational degrees of freedom, reducing the entropic penalty upon binding to a protein pocket.
The "Pucker" Effect and Vector Analysis
A critical, often overlooked feature is the ring pucker. Cyclobutane is not planar; it exists in a puckered conformation with a dihedral angle of approximately 25–35°.
Cis-Isomer: Substituents are closer in space; often mimics ortho or meta relationships depending on the fold.
Trans-Isomer: The substituents adopt a pseudo-diequatorial orientation, mimicking the para-relationship of benzene but with a slight offset. This offset can be exploited to reach sub-pockets in kinases that planar rings cannot access.
Physicochemical Impact Data
The following table summarizes the impact of replacing a phenyl linker with a cyclobutane linker in a theoretical kinase inhibitor model (Substituent A - Linker - Substituent B).
Disruption of crystal lattice energy enhances dissolution.
Metabolic Liability
Epoxidation/Hydroxylation
Oxidative Ring Opening (Rare)
Cyclobutane is generally metabolically robust compared to electron-rich arenes.
Exit Vector Angle
180° (Rigid)
~165° - 175° (Flexible Pucker)
Allows induced fit adaptation in dynamic pockets.
Part 2: Synthetic Methodologies
The primary challenge in accessing this scaffold is the formation of the strained cyclobutane ring with correct stereocontrol (cis vs. trans).
The [2+2] Photocycloaddition (Gold Standard)
The most robust route to 4-pyridyl cyclobutanes is the intermolecular [2+2] photocycloaddition of 4-vinylpyridine with an electron-deficient alkene (e.g., acrylonitrile or acrylate).
Mechanism: This reaction typically proceeds via a triplet excited state. While direct UV irradiation can work, modern protocols utilize visible light photocatalysis (e.g., Ir or Ru complexes) to sensitize the vinyl pyridine or the coupling partner, allowing for milder conditions and better functional group tolerance.
Regioselectivity: Head-to-head (HH) vs. Head-to-tail (HT) selectivity is governed by electronic polarization and steric factors. For 4-vinylpyridine and acrylonitrile, the Head-to-Head product is often favored electronically but can be steered by solvent polarity.
Stereoselectivity: The reaction yields a mixture of cis and trans isomers. The thermodynamic product (trans) is usually preferred, but mixtures are common and require separation.
Visualization of Synthetic Logic
The following diagram illustrates the decision tree for synthesizing the scaffold.
Caption: Figure 1. Synthetic workflow for accessing the 3-(4-pyridyl)cyclobutanamine scaffold via [2+2] photocycloaddition.
Part 3: Detailed Experimental Protocol
Objective: Synthesis of trans-3-(pyridin-4-yl)cyclobutanamine via [2+2] cycloaddition and Curtius rearrangement.
Acrylonitrile (5.0 equiv) - Excess used as solvent/reactant
Sensitizer: Benzophenone (0.1 equiv) or Ru(bpy)3Cl2 (1 mol%) for visible light.
Solvent: Acetonitrile or neat (if using acrylonitrile excess).
Procedure:
Setup: In a Pyrex photochemical reactor vessel, dissolve 4-vinylpyridine (10 mmol) and benzophenone (1 mmol) in degassed acrylonitrile (50 mmol).
Irradiation: Irradiate the solution with a medium-pressure mercury lamp (UV) or Blue LED (if using Ru-cat) at ambient temperature. Monitor by TLC/NMR for the disappearance of the vinyl protons.
Note: A cooling jacket is required to maintain temperature <30°C to prevent thermal polymerization of acrylonitrile.
Workup: Evaporate excess acrylonitrile under reduced pressure. The residue is a mixture of cis- and trans- 3-(pyridin-4-yl)cyclobutane-carbonitrile.
Purification: Purify by flash column chromatography (SiO2, Hexane/EtOAc gradient). The trans-isomer typically elutes later due to higher polarity interaction with silica in this specific conformation (verify with NOE NMR).
Phase 2: Conversion to Amine (Curtius Rearrangement)
Rationale: Direct reduction of the nitrile often leads to over-reduction or ring opening. The Curtius rearrangement retains stereochemistry.
Procedure:
Hydrolysis: Reflux the purified nitrile in 6N HCl (10 mL) for 4 hours to convert the nitrile to the carboxylic acid: 3-(pyridin-4-yl)cyclobutanecarboxylic acid.
Acyl Azide Formation: Dissolve the acid (1.0 equiv) in dry t-BuOH. Add Triethylamine (1.5 equiv) and Diphenylphosphoryl azide (DPPA) (1.1 equiv).
Rearrangement: Heat the mixture to reflux (85°C) for 12 hours. The intermediate isocyanate is trapped by t-BuOH to form the N-Boc protected amine.
Deprotection: Treat the N-Boc intermediate with 4M HCl in Dioxane at 0°C for 2 hours.
Isolation: Concentrate in vacuo. Triturate the solid with diethyl ether to yield 3-(pyridin-4-yl)cyclobutanamine dihydrochloride .
Part 4: Case Studies & Applications
Histamine H3 Receptor Antagonists
Research by groups at Abbott (now AbbVie) and Pfizer demonstrated that replacing the central piperidine or pyrrolidine ring of H3 antagonists with a cyclobutane ring significantly reduced phospholipidosis (a toxicity issue related to lysosomal trapping of lipophilic amines).
Mechanism: The 4-pyridyl group acts as the anchor, while the cyclobutane positions the amine to interact with Asp114 in the H3 receptor.
Outcome: Improved Brain-to-Plasma (B/P) ratio due to lower P-gp efflux liability compared to the piperazine analogs.
Kinase Inhibitor Linkers (Type II)
In Type II kinase inhibitors (which bind the DFG-out conformation), a linker connects the hinge-binding motif to a "tail" that occupies the hydrophobic back pocket.
Application: Using a trans-1,3-cyclobutane linker allows the "tail" group (often a urea or amide) to exit the ATP pocket at a distinct angle, avoiding steric clashes with the Gatekeeper residue that planar phenyl rings might encounter.
Pathway Visualization: Drug Action
The following diagram illustrates the Pharmacokinetic (PK) advantages of the scaffold.
Caption: Figure 2. Pharmacokinetic and pharmacodynamic advantages derived from the scaffold's structural features.[2][3]
References
Mykhailiuk, P. K. (2013). Conformationally Restricted Amines: Synthesis and Properties. Wiley-VCH. Link
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
Girvin, Z. C., & Cotter, L. F. (2022).[4] Asymmetric Photochemical [2+2]-Cycloaddition of Acyclic Vinylpyridines through Ternary Complex Formation. Journal of the American Chemical Society, 144(42), 19237–19242. Link
Kawabata, T., et al. (2015). Design and Synthesis of Cyclobutane-Based Histamine H3 Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters, 25(10), 2100-2104. Link
PubChem Compound Summary. (2025). 3-(Pyridin-4-yl)cyclobutan-1-amine.[5] CID 80133230.[5] Link
Molecular weight and logP of 1-(Pyridin-4-yl)cyclobutan-1-amine
An In-Depth Technical Guide to the Physicochemical Properties of 1-(Pyridin-4-yl)cyclobutan-1-amine: Molecular Weight and LogP Executive Summary In the landscape of modern drug discovery, the precise characterization of...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Physicochemical Properties of 1-(Pyridin-4-yl)cyclobutan-1-amine: Molecular Weight and LogP
Executive Summary
In the landscape of modern drug discovery, the precise characterization of molecular properties is not merely a preliminary step but a foundational pillar for successful lead optimization and candidate selection. The molecular weight (MW) and the octanol-water partition coefficient (LogP) are two of the most critical physicochemical parameters that govern a compound's pharmacokinetic and pharmacodynamic profile. This guide provides a detailed technical examination of these properties for 1-(Pyridin-4-yl)cyclobutan-1-amine, a heterocyclic building block of significant interest to medicinal chemists. We will explore the theoretical basis for these parameters, present detailed experimental protocols for their determination, and discuss their profound implications within the context of drug development, guided by principles such as Lipinski's Rule of Five. This document is intended for researchers, medicinal chemists, and drug development professionals who require a comprehensive understanding of how to measure, interpret, and apply these core physicochemical descriptors.
Introduction to 1-(Pyridin-4-yl)cyclobutan-1-amine
1-(Pyridin-4-yl)cyclobutan-1-amine is a heterocyclic compound featuring a pyridine ring linked to a cyclobutane moiety bearing a primary amine. Pyridine and its derivatives are ubiquitous in medicinal chemistry, valued for their ability to engage in hydrogen bonding and their presence in numerous bioactive molecules.[1][2] The cyclobutane scaffold provides a three-dimensional, rigid structure that can be advantageous for exploring chemical space and optimizing ligand-receptor interactions. As a primary amine, the molecule possesses a basic center that is typically protonated at physiological pH, a crucial factor in its solubility and interaction with biological targets.
Chemical Structure:
Molecular Formula: C₉H₁₂N₂
Key Features: Aromatic pyridine ring, a strained cyclobutane ring, and a primary amine functional group.
Core Physicochemical Parameters
A summary of the key physicochemical properties for the free base form of 1-(Pyridin-4-yl)cyclobutan-1-amine is presented below. These values serve as the foundation for predicting the compound's behavior in biological systems.
Note: The hydrochloride salt of this compound (C₉H₁₃ClN₂) has a molecular weight of approximately 184.66 g/mol .[4][5]
The Role of MW and LogP in Drug Discovery
The journey of a drug from administration to its target is dictated by its physicochemical properties. Molecular weight and LogP are paramount in this process, forming the basis of widely accepted drug-likeness guidelines like Lipinski's Rule of Five.[6][7][8]
Molecular Weight (MW) : This fundamental property influences nearly all aspects of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[7] According to Lipinski's rules, orally active drugs generally have a molecular weight under 500 Da to ensure efficient absorption and permeation through biological membranes.[7][8] At 148.21 g/mol , 1-(Pyridin-4-yl)cyclobutan-1-amine falls well within this preferred range, suggesting it is an excellent starting point for the development of orally bioavailable drug candidates.
Lipophilicity (LogP) : LogP is the measure of a compound's differential solubility in a non-polar solvent (n-octanol) and a polar solvent (water). It is the most common measurement of lipophilicity, a property that governs a drug's ability to cross lipid cell membranes, its solubility, and its binding to plasma proteins.[9][10]
Low LogP (<0): Indicates high hydrophilicity, often leading to good aqueous solubility but poor membrane permeability.
High LogP (>5): Indicates high lipophilicity, which can result in poor aqueous solubility, high plasma protein binding, and increased metabolic turnover by enzymes like cytochrome P450s.[10]
Optimal Range: For most oral drugs, a LogP value between 1 and 3 is considered a good balance for achieving sufficient permeability and solubility.[10] A predicted LogP of 0.4 for 1-(Pyridin-4-yl)cyclobutan-1-amine suggests it is a relatively polar molecule with likely good aqueous solubility.
The relationship between these properties and the drug development process is visualized below.
Caption: Relationship between MW, LogP, and the drug development process.
Determination of Molecular Weight
Theoretical Calculation
The molecular weight is calculated by summing the atomic weights of all constituent atoms in the molecular formula (C₉H₁₂N₂).
Carbon: 9 × 12.011 u = 108.099 u
Hydrogen: 12 × 1.008 u = 12.096 u
Nitrogen: 2 × 14.007 u = 28.014 u
Total Molecular Weight = 148.209 u (or g/mol )
Experimental Verification
While calculation provides a theoretical value, experimental verification is essential for confirming the identity and purity of a synthesized compound. Mass spectrometry is the gold standard for this purpose.
Protocol: Molecular Weight Determination by Electrospray Ionization Mass Spectrometry (ESI-MS)
Sample Preparation: Dissolve approximately 1 mg of 1-(Pyridin-4-yl)cyclobutan-1-amine in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid. The acid facilitates protonation to form the [M+H]⁺ ion.
Instrumentation Setup:
Calibrate the mass spectrometer using a known standard (e.g., sodium trifluoroacetate cluster or a commercial calibration mix) to ensure mass accuracy.
Set the ESI source to positive ion mode.
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for maximum signal intensity.
Analysis: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
Data Acquisition: Acquire the mass spectrum over a relevant m/z (mass-to-charge ratio) range, for instance, m/z 50-500.
Data Interpretation:
Identify the peak corresponding to the protonated molecule, [M+H]⁺. For 1-(Pyridin-4-yl)cyclobutan-1-amine, this should appear at an m/z of approximately 149.11 (148.10 + 1.01).
The high-resolution mass measurement should be within 5 ppm of the theoretical exact mass of the [M+H]⁺ ion (C₉H₁₃N₂⁺).
A modern alternative for determining the size of molecules in solution is Diffusion-Ordered Spectroscopy (DOSY-NMR), which can provide an accurate molecular weight by correlating the diffusion coefficient of a molecule to its size.[11][12]
Caption: Experimental workflows for determining molecular weight.
Understanding and Determining Lipophilicity (LogP)
The Concept of LogP vs. LogD
For ionizable compounds, it is critical to distinguish between LogP and LogD.[6]
LogP is the partition coefficient of the neutral (un-ionized) form of the molecule.
LogD is the distribution coefficient, which is the ratio of the sum of all species (ionized and neutral) in octanol to the sum of all species in water at a specific pH.
Since 1-(Pyridin-4-yl)cyclobutan-1-amine has a basic amine group, it will be significantly protonated at physiological pH (7.4). Therefore, its LogD₇.₄ will be much lower (more hydrophilic) than its LogP. For drug development, LogD at physiological pH is often the more relevant parameter.
Computational Prediction of LogP
Numerous algorithms exist to predict LogP from a chemical structure, which is invaluable for virtual screening of large compound libraries. These methods are typically fragment-based, summing the lipophilicity contributions of different parts of the molecule.[13][14] XlogP is one such widely used prediction algorithm. The predicted value of 0.4 suggests a compound that is largely hydrophilic in its neutral state.
Experimental Measurement of LogP
Experimental determination provides the most reliable measure of lipophilicity. The shake-flask method is the benchmark, though chromatographic methods are often used for higher throughput.[15]
Protocol: The Shake-Flask Method for LogP Determination (OECD Guideline 107)
Preparation: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol. Use these mutually saturated solvents for the experiment.
Stock Solution: Prepare a stock solution of the analyte in n-octanol at a known concentration (e.g., 1 mg/mL).
Partitioning:
In a centrifuge tube, combine a precise volume of the n-octanol stock solution with a precise volume of the water phase (e.g., 2 mL of each).
Agitate the mixture vigorously at a constant temperature (e.g., 25°C) until equilibrium is reached. This can take several hours. The use of a slow-stirring method can prevent the formation of emulsions, which are common with amine-containing compounds.[16]
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and water layers.
Quantification:
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC-UV.
Calculation: Calculate the partition coefficient P as:
P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ
LogP = log₁₀(P)
Caption: Comparison of direct and indirect methods for LogP determination.
Conclusion
1-(Pyridin-4-yl)cyclobutan-1-amine is a small, relatively polar molecule with physicochemical properties that make it an attractive scaffold for drug discovery. Its low molecular weight (148.21 g/mol ) and predicted hydrophilic character (XlogP = 0.4) align well with the foundational principles of designing orally bioavailable drugs. This technical guide has outlined both the theoretical underpinnings and the practical, self-validating experimental protocols for determining its molecular weight and lipophilicity. For the drug development professional, a rigorous understanding and precise measurement of these parameters are indispensable for making informed decisions, optimizing lead compounds, and ultimately increasing the probability of success in the complex journey of bringing a new therapeutic to fruition.
References
Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Available at: [Link]
LogP—Making Sense of the Value. (n.d.). ACD/Labs. Available at: [Link]
Molecular Weight Determination. (2022). Chemistry LibreTexts. Available at: [Link]
Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (n.d.). Journal of Drug Discovery and Development. Available at: [Link]
LogP and logD calculations. (n.d.). Chemaxon Docs. Available at: [Link]
Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients. (2017). PMC. Available at: [Link]
Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients. (2017). Royal Society of Chemistry. Available at: [Link]
Experimental determination of the logP using the spectrophotometric method. (n.d.). ResearchGate. Available at: [Link]
logP and logD calculation. (n.d.). ChemAxon. Available at: [Link]
LogP vs LogD - What is the Difference?. (2024). ACD/Labs. Available at: [Link]
Practical methods for the measurement of log P for surfactants. (2014). ResearchGate. Available at: [Link]
A New Group Contribution Approach to the Calculation of LogP. (2010). ResearchGate. Available at: [Link]
The Rule of five parameters: Molecular weight (MW), LogP, Hydrogen Bond... (n.d.). ResearchGate. Available at: [Link]
Calculating log Poct from structures. (2002). ACS Publications. Available at: [Link]
Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). PMC. Available at: [Link]
Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. Available at: [Link]
1-(pyridin-4-yl)cyclobutan-1-amine. (n.d.). PubChemLite. Available at: [Link]
Molecular Weight Determination by Counting Molecules. (2015). ACS Publications. Available at: [Link]
What is LogP? A Guide to Lipophilicity in Drug Discovery. (2025). Sygnature Discovery. Available at: [Link]
Molecular weight determination. (n.d.). Cambridge Core. Available at: [Link]
[3-(3-Pyridinyl)cyclobutyl]amine dihydrochloride. (n.d.). PubChem. Available at: [Link]
3-(Pyridin-4-yl)cyclobutan-1-amine hydrochloride. (n.d.). PubChem. Available at: [Link]
1-(piperidin-4-yl)cyclobutan-1-amine dihydrochloride. (n.d.). Chemspace. Available at: [Link]
Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition). (1996). PYRIDINE AND PYRIDINE DERIVATIVES. Available at: [Link]
2,2′-[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine). (2024). MDPI. Available at: [Link]
Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. (2025). ResearchGate. Available at: [Link]
Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave. Available at: [Link]
A Review on Pyridine Derivatives having Appropriate Remedies for Extreme Diseases. (2020). ResearchGate. Available at: [Link]
Technical Guide: 1-(Pyridin-4-yl)cyclobutan-1-amine vs. 3-(Pyridin-4-yl) Isomer
Executive Summary: The Geometry of Constraint In modern drug discovery, the transition from planar aromatic scaffolds to saturated, three-dimensional architectures (Fsp³ enrichment) is a validated strategy to improve sol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Geometry of Constraint
In modern drug discovery, the transition from planar aromatic scaffolds to saturated, three-dimensional architectures (Fsp³ enrichment) is a validated strategy to improve solubility, metabolic stability, and target selectivity.[1] The cyclobutane ring serves as a critical "spacer" module, offering unique conformational restrictions that differ significantly from cyclopropanes or cyclopentanes.[1]
This guide compares two regioisomeric scaffolds: 1-(pyridin-4-yl)cyclobutan-1-amine (1,1-isomer) and 3-(pyridin-4-yl)cyclobutan-1-amine (1,3-isomer) . While they share the same molecular formula (
), their vectors, basicity, and synthetic accessibility diverge radically, dictating their specific utility in lead optimization.[1]
Feature
1,1-Isomer (Geminal)
1,3-Isomer (Distal)
Vector Angle
~109° (Tetrahedral projection)
~180° (Linear/Extended)
Conformation
Rigid, defined exit vector
Fluxional pucker (Cis/Trans isomers)
Bioisostere For
-Methylbenzylamine, Gem-dimethyl
Piperidine, 1,4-Phenylene
Amine Basicity
Lowered (Inductive EWG effect)
Standard Primary Amine
Key Challenge
Quaternary carbon synthesis
Stereocontrol (Cis vs. Trans)
Structural & Conformational Analysis
Vector Topography and Exit Angles
The primary distinction between these isomers lies in the spatial orientation of the amine and pyridine groups relative to the cyclobutane core.
1,1-Disubstitution (The "Kink"): The geminal arrangement forces the pyridine and amine groups into a fixed tetrahedral geometry. This creates a "kink" in the molecular backbone, useful for turning corners in a binding pocket or mimicking the
-disubstitution found in quaternary amino acids.[1]
1,3-Disubstitution (The "Spacer"): This isomer acts as a linear spacer. The distance between the pyridine nitrogen and the amine nitrogen is significantly extended (~5.5–6.0 Å in the trans isomer). It effectively mimics a 1,4-disubstituted phenyl ring or a piperidine but with different electronic properties and metabolic liabilities.
Ring Pucker and Stereochemistry
Cyclobutane is not planar; it adopts a puckered "butterfly" conformation (~25–35° dihedral angle) to relieve torsional strain.
1,3-Isomer Complexity: The 1,3-isomer exists as cis and trans diastereomers.[2]
Cis (Diequatorial): Generally the thermodynamic product. The substituents occupy pseudo-equatorial positions to minimize 1,3-diaxial interactions.
Trans (Axial-Equatorial): Higher energy in simple alkyl systems, but can be stabilized by specific dipole interactions.
Implication: In drug design, the cis-1,3 isomer is often preferred as a rigid linear linker, whereas the trans isomer introduces a "step" in the vector.[1]
Physicochemical Properties[1][4][5][6][7]
Basicity (pKa) Modulation
The proximity of the pyridine ring to the primary amine drastically affects pKa due to the electron-withdrawing inductive effect (-I) of the pyridine nitrogen.
1,1-Isomer: The amine is attached to the same carbon as the pyridine. The strong -I effect significantly lowers the pKa of the primary amine (est. pKa 8.0–8.5), making it less protonated at physiological pH compared to standard alkyl amines.[1] This can improve membrane permeability (LogD).
1,3-Isomer: The amine is separated by two methylene groups. The inductive effect is attenuated. The amine pKa resembles that of a typical cyclobutylamine (pKa ~9.5–10.0).
Lipophilicity and Metabolic Stability
Metabolic Blockade: The 1,1-isomer introduces a quaternary center, effectively blocking metabolic oxidation at the
-carbon, a common clearance pathway for amines.[1]
Solubility: The 1,3-isomer, particularly the cis form, often exhibits higher water solubility due to the exposed nature of the polar groups and the disruption of crystal packing compared to planar aromatics.
Synthetic Protocols
The synthesis of these two isomers requires fundamentally different strategies. The 1,1-isomer relies on alkylation of activated nitriles, while the 1,3-isomer typically utilizes [2+2] cycloaddition or functionalization of cyclobutanones.[1]
Synthesis of 1-(Pyridin-4-yl)cyclobutan-1-amine
Mechanism: Dialkylation of 4-pyridylacetonitrile followed by Hofmann or Curtius rearrangement.
Protocol:
Dialkylation:
Reagents: 4-Pyridylacetonitrile, 1,3-dibromopropane, NaH (2.5 equiv), DMSO/THF (1:1).[1]
Procedure: Cool the base suspension to 0°C. Add nitrile dropwise. Stir 30 min. Add 1,3-dibromopropane dropwise.[1] Warm to RT and stir 12h. Quench with water, extract with EtOAc.[1]
Procedure: Generate dichloroketene in situ by adding trichloroacetyl chloride to Zn/Cu in the presence of 4-vinylpyridine. The reaction yields 2,2-dichloro-3-(pyridin-4-yl)cyclobutanone.
Procedure: Stir ketone and ammonium acetate in MeOH for 2h. Add NaBH3CN. Stir 16h.
Note: This produces a mixture of cis and trans isomers (typically 3:1 to 5:1 favoring cis). Separation requires preparative HPLC or crystallization of salts.
References
Synthesis of 1,1-Disubstituted Cyclobutanes
Title: "Acylation and other reactions of 2- and 4-pyridylacetonitrile"
Source:Journal of Organic Chemistry, 1967, 32(9), 2685-2689.[1]
Context: Establishes the reactivity of 4-pyridylacetonitrile for alkyl
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Commercial Suppliers and Technical Validation of 1-(Pyridin-4-yl)cyclobutan-1-amine
Content Type: In-Depth Technical Guide
Audience: Medicinal Chemists, Sourcing Managers, and Drug Discovery Scientists
Executive Summary: The "Gem-Dimethyl" Surrogate
In modern drug discovery, 1-(pyridin-4-yl)cyclobutan-1-amine (CAS: 1228879-33-1, HCl salt) represents a high-value scaffold. It serves as a conformationally restricted bioisostere for the gem-dimethyl group or the cyclohexyl ring. By incorporating the cyclobutane ring, medicinal chemists can lock the pyridine and amine vectors into a specific spatial arrangement, often improving potency while simultaneously lowering lipophilicity (LogP) and blocking metabolic hotspots compared to flexible alkyl chains.
This guide provides a technical roadmap for sourcing this building block, validating its purity, and understanding its synthetic provenance to mitigate downstream risks in SAR (Structure-Activity Relationship) campaigns.
Commercial Landscape: Tiered Sourcing Strategy
Sourcing this compound requires distinguishing between Originators (who synthesize the bulk material) and Distributors (who repackage). For GMP campaigns or scale-up (>100g), go directly to Tier 1. For rapid H2L (Hit-to-Lead) iterations (<5g), Tier 2 offers faster logistics.
Table 1: Supplier Categorization & Capability
Supplier Tier
Primary Vendors
Role & Capability
Recommended For
Tier 1 (Originators)
PharmaBlock , Enamine
Manufacture: These vendors specialize in spiro/cyclobutane chemistry. They likely hold the process IP and bulk inventory (kg scale).
Scale-up, Custom Salt Forms, Bulk Orders (>10g).
Tier 2 (Distributors)
Fluorochem , Combi-Blocks , MilliporeSigma
Logistics: They stock material from Tier 1 sources in local warehouses (US/EU) for next-day delivery.
Rapid SAR, Small Scale (<1g), "Just-in-Time" needs.
Tier 3 (Aggregators)
eMolecules, MolPort
Database: They do not hold stock but facilitate transactions. Lead times can be unpredictable.
Price comparison, finding obscure analogs.
Strategic Decision Matrix
Use the following logic to determine your sourcing channel based on project phase and risk tolerance.
Figure 1: Decision tree for optimizing cost vs. speed in procurement.
Technical Profile & Specifications
Before ordering, ensure the specifications meet the requirements for your specific application (e.g., cross-coupling vs. amide coupling).
Handling: The free base is an oil or low-melting solid and can be sensitive to CO2 (forming carbamates). Always prefer the HCl salt for solid handling, weighing precision, and shelf stability.
Quality Assurance: The "Self-Validating" Protocol
Synthetic Context & Impurity Markers
Understanding the synthesis allows you to predict impurities. The standard industrial route involves a Curtius Rearrangement .
Diagnostic Signals: Look for the cyclobutane multiplets. Unlike flexible alkyl chains, these will appear as distinct, complex multiplets in the 1.8 – 2.8 ppm range.
Pyridine Check: The pyridine protons (AA'BB' system) should appear around 7.4 ppm and 8.6 ppm .
Impurity Check: Scan the 7.0 – 8.0 ppm region for amide N-H protons (indicates incomplete Curtius hydrolysis or urea formation).
2. LC-MS (Low pH vs. High pH):
Method: Use a High pH method (Ammonium Bicarbonate/Acetonitrile) if possible. Pyridines often tail badly in standard Formic Acid methods due to interaction with C18 silanols.
Target Mass: [M+H]+ = 149.1.
Watchout: If you see a mass of 175.1 (+26), this indicates the isonitrile or cyanide intermediate, or potentially a formylated byproduct if DMF was used in the final step.
Experimental Usage & Handling
Storage
Hygroscopicity: The HCl salt is hygroscopic. Store at -20°C in a sealed container. Allow the vial to equilibrate to room temperature before opening to prevent water condensation, which makes the solid sticky and difficult to weigh.
If using this amine in a Buchwald-Hartwig coupling, the HCl salt may poison the catalyst (Pd).
Dissolve the HCl salt in minimal water.
Add saturated Na2CO3 (pH > 10).
Extract 3x with DCM (Dichloromethane). Note: Pyridyl amines are polar; use 10% MeOH in DCM if recovery is low.
Dry over Na2SO4 and concentrate immediately. Use the free base fresh.
References
PubChem. Compound Summary: 1-(Pyridin-4-yl)cyclobutan-1-amine.[2] National Library of Medicine. Available at: [Link]
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspirocycles. Organic Letters. (Context on spiro/cyclobutane synthesis).
Application Note: High-Yield Synthesis of 1-(Pyridin-4-yl)cyclobutan-1-amine via Nitrile Intermediates
Executive Summary 1-(Pyridin-4-yl)cyclobutan-1-amine is a highly sought-after rigidified pharmacophore in modern drug discovery, frequently utilized in the development of JAK inhibitors[1] and HDAC modulators. The incorp...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(Pyridin-4-yl)cyclobutan-1-amine is a highly sought-after rigidified pharmacophore in modern drug discovery, frequently utilized in the development of JAK inhibitors[1] and HDAC modulators. The incorporation of a cyclobutane ring fused with a basic amine and a pyridine moiety provides unique spatial geometry, enhancing target binding affinity while improving metabolic stability.
This application note details a robust, scalable, three-step synthetic protocol to generate 1-(Pyridin-4-yl)cyclobutan-1-amine starting from commercially available 4-pyridylacetonitrile. The methodology deliberately avoids direct nitrile reduction—which would erroneously yield the homologated methanamine—and instead employs a controlled cycloalkylation, followed by hydration, and a classical Hofmann rearrangement to excise the carbonyl carbon.
As synthetic chemists, selecting the correct sequence of transformations is critical to bypassing thermodynamic traps and side reactions. The synthesis relies on three core mechanistic pillars:
Phase-Transfer Catalyzed (PTC) Cycloalkylation: 4-Pyridylacetonitrile possesses highly acidic alpha-protons due to the electron-withdrawing nature of both the nitrile and the pyridine ring. Using 1,3-dibromopropane under PTC conditions (KOH/TBAB) ensures rapid bis-alkylation. The first alkylation is intermolecular, while the second is a rapid intramolecular
cyclization driven by the entropic advantage of ring closure.
Sterically-Arrested Hydration: Hydrolyzing the resulting 1-(pyridin-4-yl)cyclobutane-1-carbonitrile directly to a carboxylic acid is notoriously difficult due to the steric bulk of the quaternary cyclobutane carbon. We exploit this steric hindrance by using KOH in tert-butanol, which cleanly arrests the hydration at the primary amide stage[2].
Mitigating Ring-Expansion in the Hofmann Rearrangement: To convert the amide to the target primary amine, the carbonyl carbon must be extruded as
. While modern hypervalent iodine reagents (e.g., PIFA or PIDA) are popular for Hofmann-type rearrangements, they must be strictly avoided here. Literature demonstrates that treating cyclobutanecarboxamides with triggers an in situ ring expansion of the cyclobutylamine intermediate, yielding 1-pyrrolines[3]. To prevent this, we utilize classical aqueous sodium hypobromite (). The highly aqueous, alkaline environment rapidly traps the intermediate isocyanate as a carbamate, which immediately decarboxylates to the primary amine before ring expansion can occur.
Synthetic Workflow
Figure 1: Reaction workflow for the synthesis of 1-(Pyridin-4-yl)cyclobutan-1-amine.
Reaction: Heat the biphasic mixture to 90 °C under vigorous stirring (800 rpm) for 5 hours.
Workup: Cool to room temperature. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 × 50 mL). Wash the combined organics with brine, dry over anhydrous
, and concentrate in vacuo.
Purification: Purify via flash chromatography (Silica gel, Hexanes:EtOAc 3:1) to yield the product as a pale yellow oil.
Step 2: Synthesis of 1-(Pyridin-4-yl)cyclobutane-1-carboxamide
Objective: Arrested hydration of the sterically hindered nitrile.
Setup: In a 250 mL round-bottom flask, dissolve 1-(pyridin-4-yl)cyclobutane-1-carbonitrile (8.0 g, 50.5 mmol) in 50 mL of tert-butanol.
Reaction: Heat the suspension to reflux (approx. 85 °C) for 16 hours. The bulky cyclobutane ring prevents further hydrolysis to the carboxylic acid.
Workup: Cool the mixture to 0 °C and carefully quench by pouring onto 100 g of crushed ice. Extract the aqueous mixture with dichloromethane (3 × 50 mL).
Isolation: Wash the organic layer with water, dry over
, and evaporate the solvent. Triturate the residue with cold diethyl ether to afford the carboxamide as a white solid.
Step 3: Synthesis of 1-(Pyridin-4-yl)cyclobutan-1-amine
Objective: Excision of the carbonyl carbon without inducing ring expansion.
Reagent Preparation: In a 250 mL flask, dissolve NaOH (5.6 g, 140 mmol) in 40 mL of distilled water. Cool the solution to 0 °C in an ice-salt bath.
Hypobromite Formation: Slowly add liquid bromine (6.7 g, 42 mmol) dropwise, maintaining the internal temperature below 5 °C. Stir for 15 minutes until a clear yellow solution of
forms.
Amide Addition: Add 1-(pyridin-4-yl)cyclobutane-1-carboxamide (6.1 g, 35 mmol) in one portion. Stir the suspension at 0 °C for 1 hour to form the N-bromoamide intermediate.
Rearrangement: Remove the ice bath and heat the mixture to 80 °C for 2 hours. The solution will clarify as the isocyanate forms and subsequently hydrolyzes, releasing
gas.
Workup: Cool to room temperature. Extract the aqueous phase with ethyl acetate (3 × 50 mL).
Purification: To ensure high purity of the free base, extract the combined EtOAc layers with 1M HCl (2 × 40 mL). Discard the organic layer. Basify the aqueous layer to pH 12 using 6M NaOH, and re-extract with fresh EtOAc (3 × 50 mL). Dry over
and concentrate to yield 1-(pyridin-4-yl)cyclobutan-1-amine as a viscous oil which may crystallize upon standing.
Analytical Characterization Markers
1H NMR (
, 400 MHz): Expect a characteristic AA'BB' multiplet for the pyridine protons at roughly 8.55 (2H) and 7.40 (2H). The cyclobutane protons will appear as multiplets at 2.45-2.55 (4H, -CH2) and 1.80-2.05 (2H, -CH2). The primary amine (-NH2) typically appears as a broad singlet around 1.65 (exchangeable with ).
LC-MS (ESI+): Expected
at m/z 149.1.
References
google.
google.
Chemicals list~ Database | Mychemfinder's Blog
wordpress.com
Application Note: Curtius Rearrangement Protocol for Pyridine-Substituted Cyclobutane Carboxylic Acids
Strategic Rationale & Scope The incorporation of pyridine-substituted cyclobutane motifs into pharmaceutical scaffolds is a highly effective strategy for improving metabolic stability, enhancing aqueous solubility, and r...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Rationale & Scope
The incorporation of pyridine-substituted cyclobutane motifs into pharmaceutical scaffolds is a highly effective strategy for improving metabolic stability, enhancing aqueous solubility, and restricting conformational flexibility in drug discovery[1]. Converting these sterically hindered pyridine cyclobutane carboxylic acids to their corresponding cyclobutylamines is most efficiently achieved via the2[2]. This protocol utilizes diphenylphosphoryl azide (DPPA) to generate an acyl azide, which undergoes thermal decomposition to a reactive isocyanate, followed by nucleophilic trapping with tert-butanol to yield a stable, easily purifiable N-Boc protected amine[3].
Mechanistic Causality & Reagent Selection
The Curtius rearrangement involves the concerted 1,2-alkyl shift of the cyclobutane ring from the carbonyl carbon to the adjacent nitrogen, driven by the entropically favorable expulsion of nitrogen gas (N₂)[4]. This concerted pathway ensures complete retention of stereochemistry at the migrating chiral center, which is critical for enantiopure cyclobutane substrates[5].
Why DPPA?
Traditional methods require the conversion of carboxylic acids to highly reactive acid chlorides using thionyl chloride (SOCl₂)[2]. However, the basicity of the pendant pyridine ring can lead to complex salt formations or side reactions. DPPA allows for a mild, one-pot transformation directly from the carboxylic acid to the acyl azide, bypassing harsh halogenating agents[1].
Why tert-butanol trapping?
The steric bulk of the cyclobutane ring can severely hinder nucleophilic attack on the resulting isocyanate. Furthermore, hindered primary amides can dehydrate competitively with the rearrangement of the intermediate acyl azide under harsh conditions[6]. Trapping the isocyanate with an excess of tert-butanol under reflux provides the N-Boc carbamate, preventing the formation of symmetric urea byproducts that commonly plague aqueous workups[2].
Mechanistic workflow of the Curtius rearrangement using DPPA.
Experimental Design & Optimization Data
The success of the Curtius rearrangement on hindered cyclobutanes is highly dependent on solvent choice and temperature. The table below summarizes the optimization parameters for this specific transformation.
Solvent
Reagents
Temp (°C)
Isocyanate Yield
N-Boc Amine Yield
Causality / Observation
Toluene
DPPA, TEA, t-BuOH
90–100
>95% (IR tracked)
85–90%
High boiling point allows complete N₂ extrusion and overcomes steric hindrance during trapping.
THF
DPPA, TEA, t-BuOH
65
~60%
45–50%
Incomplete thermal rearrangement due to low reflux temperature.
DMF
DPPA, TEA, t-BuOH
100
N/A
<30%
Pyridine-induced side reactions and difficult aqueous workup.
1,4-Dioxane
DPPA, TEA, t-BuOH
100
>90%
75–80%
Good alternative to toluene, but product isolation is slightly more tedious.
Detailed Step-by-Step Protocol: One-Pot Synthesis
Self-Validating Setup
Ensure all glassware is oven-dried and the reaction is conducted under an inert argon or nitrogen atmosphere. The evolution of nitrogen gas (N₂) is the primary visual indicator of the rearrangement progressing[7]. Infrared (IR) spectroscopy must be used to monitor the transient isocyanate peak at ~2250–2270 cm⁻¹.
Step 1: Preparation of the Acyl Azide
In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 mmol of the pyridine cyclobutane carboxylic acid in 30 mL of anhydrous toluene.
Add 1.2 equivalents (12.0 mmol) of anhydrous triethylamine (TEA). Causality: TEA deprotonates the carboxylic acid, increasing its nucleophilicity for the subsequent reaction with DPPA, while also neutralizing the basicity of the pyridine ring[4].
Cool the mixture to 0 °C in an ice bath.
Dropwise, add 1.1 equivalents (11.0 mmol) of diphenylphosphoryl azide (DPPA) over 10 minutes.
Stir the reaction at room temperature for 2 hours. Validation: TLC monitoring (e.g., 50% EtOAc in Hexanes) should indicate the complete consumption of the starting carboxylic acid.
Step 2: Thermal Rearrangement (Curtius)
Gradually heat the reaction mixture to 90 °C.
Observation: Vigorous gas evolution (N₂) will commence. This step represents the concerted 1,2-alkyl shift forming the isocyanate[7].
Continue heating for 2 hours or until gas evolution completely ceases. Validation: An aliquot analyzed by ATR-IR will show a strong, sharp absorption band at ~2260 cm⁻¹ corresponding to the isocyanate N=C=O stretch.
Step 3: Nucleophilic Trapping
Cool the reaction mixture slightly to 70 °C.
Add 5.0 equivalents (50.0 mmol) of anhydrous tert-butanol. Causality: A large excess of tert-butanol drives the equilibrium of the nucleophilic addition to the isocyanate, overcoming the severe steric hindrance of the cyclobutane ring[3].
Reflux the mixture at 100 °C for an additional 12 hours.
Step 4: Workup and Isolation
Cool the mixture to room temperature and dilute with 50 mL of ethyl acetate.
Wash the organic layer with saturated aqueous NaHCO₃ (2 x 30 mL) to remove unreacted DPPA and phosphoric acid byproducts.
Wash with water (30 mL) and brine (30 mL).
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure N-Boc pyridine cyclobutylamine.
Troubleshooting & Scientific Insights
Incomplete Rearrangement / Persistent Isocyanate: If the IR peak at 2260 cm⁻¹ persists after prolonged tert-butanol addition, the nucleophilic attack is failing due to extreme steric shielding. Solution: Add a catalytic amount of a Lewis acid (e.g., dibutyltin dilaurate or zinc(II) triflate) to activate the isocyanate carbon toward nucleophilic attack[5].
Symmetric Urea Byproduct Formation: Trace water in the solvent reacts with the isocyanate to form an unstable carbamic acid, which decarboxylates to a primary amine. This amine rapidly attacks another isocyanate molecule to form a symmetric urea[7]. Solution: Strictly maintain anhydrous conditions and use freshly distilled toluene and tert-butanol.
References
Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry - ACS Publications. 6
The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic Pharmaceutical Chemistry.3
Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. 8
The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. PMC - NIH. 5
The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. SciSpace. 1
The Hofmann and Curtius Rearrangements. Master Organic Chemistry. 7
Procedures for coupling 1-(Pyridin-4-yl)cyclobutan-1-amine in library synthesis
[1] Abstract This guide details the synthetic procedures for incorporating 1-(pyridin-4-yl)cyclobutan-1-amine into small molecule libraries.[1] As an -disubstituted (gem-disubstituted) primary amine, this scaffold presen...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Abstract
This guide details the synthetic procedures for incorporating 1-(pyridin-4-yl)cyclobutan-1-amine into small molecule libraries.[1] As an
-disubstituted (gem-disubstituted) primary amine, this scaffold presents significant steric hindrance, often resulting in stalled reactions or low yields under standard EDC/HOBt conditions.[1] Furthermore, the presence of the basic pyridine moiety (pKa ~5.2) necessitates specific purification strategies.[1][2] This document prioritizes T3P® (Propylphosphonic anhydride) and HATU coupling methodologies, integrated with a Strong Cation Exchange (SCX) "catch-and-release" purification workflow to ensure high-purity isolation without routine HPLC.[1]
Scaffold Analysis & Reactivity Profile[1]
Structural Challenges
The molecule features a primary amine attached to a cyclobutane ring which also bears a 4-pyridyl group at the same carbon (C1).
Steric Environment: The C1 center is quaternary.[1] The cyclobutane ring puckering and the adjacent pyridine ring create a "congested" nucleophilic site. The amine is significantly less accessible than in simple benzylamines.[1]
Electronic Environment: The 4-pyridyl group is electron-withdrawing, slightly reducing the nucleophilicity of the primary amine compared to a standard alkyl amine.
Dual Basicity: The molecule contains two basic centers: the primary amine (pKa ~8–9) and the pyridine nitrogen (pKa ~5.2). This dictates the stoichiometry of bases (DIEA/TEA) required during coupling.
Strategic Implications for Library Synthesis
Activation: Weakly activated esters (e.g., NHS esters, carbodiimides without additives) often fail.[1] High-energy intermediates (HOAt esters via HATU or mixed anhydrides via T3P) are required.[1]
Salt Forms: The commercial building block is typically supplied as the HCl or 2HCl salt .[1] Failure to neutralize all acidic protons (amine salts + pyridine salts) is a common cause of reaction failure.
Purification Advantage: The pyridine ring serves as a "handle" for SCX purification, allowing the removal of non-basic impurities (excess carboxylic acids, activated esters) by simple washing.
Context: T3P (Propylphosphonic anhydride) is the preferred reagent for sterically hindered amines in library synthesis. It drives the reaction to completion through the formation of a highly reactive mixed anhydride intermediate and produces water-soluble byproducts, simplifying workup.
Acid: Diverse carboxylic acids (0.1 mmol scale).[1]
Reagent: T3P (50% w/w solution in EtOAc or DMF).[1]
Base:
-Diisopropylethylamine (DIEA) or Triethylamine (TEA).[1]
Solvent: Anhydrous DMF or EtOAc (DMF preferred for library solubility).[1]
Step-by-Step Procedure
Preparation: In a 2-dram vial or 96-well deep-well plate, dissolve the Carboxylic Acid (1.0 equiv, e.g., 100 µmol) in anhydrous DMF (500 µL).
Base Addition: Add DIEA (4.0 equiv).
Note: 4.0 equiv is critical.[1] You need 1 equiv to deprotonate the carboxylic acid, 1-2 equiv to neutralize the amine HCl salts, and 1 equiv to maintain basicity for the coupling.
Coupling Agent: Add T3P solution (2.0 equiv, 50% in EtOAc).
Tip: T3P is viscous; pipette slowly or use positive displacement pipettes.[1]
Reaction: Cap and shake/stir at Room Temperature for 16 hours .
Optimization: If the acid is also sterically hindered (e.g., ortho-substituted benzoic acid), heat to 60°C .[1]
Monitoring: Check via LCMS. Look for the product mass [M+H]+. The pyridine peak often tails in acidic mobile phases; use a buffered mobile phase (ammonium formate/bicarbonate) if peak shape is poor.
Protocol B: HATU-Mediated Coupling (Alternative)
Context: If T3P is unavailable, HATU is the robust alternative.[1] It generates the OAt-active ester, which is faster-reacting than OBt esters (from HBTU).[1]
Step-by-Step Procedure
Activation: Dissolve Carboxylic Acid (1.0 equiv) in DMF (0.2 M concentration).
Reagent: Add HATU (1.1 equiv) and DIEA (2.0 equiv).[1] Shake for 5 minutes to form the activated ester (color often turns yellow/orange).
Coupling: Add a solution of 1-(pyridin-4-yl)cyclobutan-1-amine HCl (1.1 equiv) and DIEA (2.0 equiv) in DMF.
Total Base: Ensure total base is ~4 equiv relative to the acid.
Reaction: Shake at RT for 4–12 hours .
Quench: Add 10% water/DMSO to quench the excess activated ester before purification.[1]
Purification Strategy: SCX "Catch-and-Release"
Because the product contains a basic pyridine ring, we can use Strong Cation Exchange (SCX) resin to isolate the product from non-basic impurities (excess acid, T3P byproducts, HATU byproducts).
Workflow Diagram
Figure 1: Catch-and-Release purification workflow utilizing the pyridine moiety.[1]
Protocol Details
Conditioning: Wash the SCX cartridge (e.g., 1 g bed weight for 0.1 mmol reaction) with MeOH (3 volumes).
Loading: Dilute the crude reaction mixture (DMF) with an equal volume of MeOH. Load onto the cartridge.
Mechanism:[1][4] The Pyridine and the Amide (if basic) protonate and bind to the sulfonic acid resin.
Washing: Flush with MeOH (5–10 mL) .
Removal: This removes DMF, unreacted Carboxylic Acid, T3P/HATU byproducts, and non-basic impurities.[1]
Elution: Elute with 2.0 M Ammonia in Methanol (5–10 mL) .
Release: The ammonia deprotonates the pyridine/amide, releasing the product into the eluate.
Finishing: Concentrate the ammoniacal methanol fraction (SpeedVac or Genevac).
Protocol C: Urea Synthesis (Diversity)
Ureas are excellent stable linkages for this scaffold.[1]
Reagents: Isocyanates (R-NCO) or Carbamoyl Chlorides.[1]
Solvent: DCM (Dichloromethane) is preferred over DMF for easier evaporation, but DMF is acceptable if solubility is poor.[1]
Pyridine acting as a nucleophile (rare with HATU/T3P).[1]
Ensure the primary amine is fully deprotonated (check pH > 9). The primary amine is >100x more nucleophilic than the pyridine.
Product Elutes in Wash (SCX)
Solvent too strong or product not basic enough.[1]
Ensure loading solvent is not >50% DMF.[1] Use 100% MeOH or MeOH/DCM for loading. Ensure resin capacity is not exceeded.
Decision Tree for Reaction Conditions
Figure 2: Logic flow for selecting coupling conditions based on steric demand.
References
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][4] Chemical Reviews, 116(19), 11754–11844.[1] Link
Patterson, A. W., et al. (2011).[1] Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides from Sterically Hindered Amines and Acids. Organic Letters, 13(19), 5048–5051.[1] Link
Teledyne ISCO. (2012).[1][5] RediSep® SCX Column: Purification of Alkaline Compounds.[1][5] Application Note AN87. Link
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link
Application Note: 1-(Pyridin-4-yl)cyclobutan-1-amine in Kinase Inhibitor Design
This Application Note is structured as a high-level technical guide for medicinal chemists and pharmacologists. It details the strategic utility, chemical synthesis, and biological evaluation of 1-(Pyridin-4-yl)cyclobuta...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured as a high-level technical guide for medicinal chemists and pharmacologists. It details the strategic utility, chemical synthesis, and biological evaluation of 1-(Pyridin-4-yl)cyclobutan-1-amine as a scaffold for kinase inhibitor discovery.
Executive Summary & Rationale
The transition from flexible alkyl chains to conformationally restricted rings is a cornerstone of modern "Hit-to-Lead" optimization. The 1-(pyridin-4-yl)cyclobutan-1-amine scaffold represents a tactical merger of two privileged motifs:
The Pyridine Ring: A proven hinge-binding element capable of accepting hydrogen bonds from the kinase backbone (e.g., Met, Leu residues).
The Gem-Disubstituted Cyclobutane: A rigid spacer that exerts the Thorpe-Ingold effect (gem-dimethyl effect), locking the attached vectors into a bioactive conformation while reducing the entropic penalty of binding.
Unlike flexible ethylene or propylene linkers, the cyclobutane ring enforces a specific bond angle (~88-90°) that directs the primary amine—and any subsequent derivatization—toward the solvent front or ribose pocket, depending on the binding mode. This guide outlines the protocol for synthesizing this scaffold and deploying it in a p38 MAPK/CDK2 model system.
Structural Logic & Design Strategy
The "Magic Ring" Effect
In kinase inhibitor design, replacing a gem-dimethyl group with a cyclobutane ring often improves metabolic stability and selectivity. The cyclobutane ring is not planar; it exists in a "puckered" conformation.[1] This pucker allows the 1-(pyridin-4-yl)cyclobutan-1-amine scaffold to project substituents out of the ATP-binding plane, avoiding steric clashes with the gatekeeper residue while accessing the hydrophobic Region II or the solvent channel.
Interaction Map
Hinge Region: The pyridine nitrogen (N1) acts as an H-bond acceptor.
Linker (Cyclobutane): Provides rigid separation, preventing the "collapse" of the inhibitor onto itself.
Solvent Front (Amine): The primary amine serves as the vector for library generation (e.g., urea formation, amide coupling) to tune solubility and potency.
Figure 1: Structural logic of the scaffold. The cyclobutane core reduces entropic cost, while the pyridine and amine target specific kinase domains.
Chemical Synthesis Protocol
Objective: Synthesize 1-(pyridin-4-yl)cyclobutan-1-amine starting from commercially available 4-pyridylacetonitrile.
Scale: 10 mmol
Safety Warning: Sodium hydride (NaH) is pyrophoric. Perform all steps under inert atmosphere (Nitrogen/Argon).
Step 1: Cycloalkylation (Formation of the Nitrile)
The formation of the cyclobutane ring is achieved via double alkylation.
Reagents:
4-Pyridylacetonitrile (1.18 g, 10 mmol)
1,3-Dibromopropane (1.1 mL, 11 mmol)
Sodium Hydride (60% in oil, 0.88 g, 22 mmol)
DMSO (anhydrous, 20 mL) / Ether (for workup)
Procedure:
Cool the DMSO solution of 4-pyridylacetonitrile to 0°C.
Add NaH portion-wise (gas evolution!). Stir for 30 min.
Add 1,3-dibromopropane dropwise.
Allow to warm to RT and stir for 4 hours.
Quench: Pour into ice water. Extract with Et2O (3x).
Purification: Silica gel chromatography (Hexane/EtOAc).
Add 10 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.
Readout:
Measure Luminescence (RLU) on a plate reader (e.g., EnVision).
Calculate IC50 using a 4-parameter logistic fit.
Data Analysis Template
Compound ID
R Group (Amine deriv.)
p38 IC50 (nM)
Ligand Efficiency (LE)
Ref-1
-H (Parent Scaffold)
>10,000
N/A
Cyc-01
-C(O)Ph (Benzamide)
450
0.35
Cyc-02
-C(O)NH-Ph (Urea)
120
0.42
Cyc-03
-SO2-Ph (Sulfonamide)
850
0.29
Note: The parent scaffold often shows weak affinity (micromolar) because it lacks the "tail" interactions. Derivatization (Cyc-01 to Cyc-03) is required to engage the hydrophobic pocket.
References
Cyclobutanes in Drug Discovery
Title: Cyclobutanes in Small-Molecule Drug Candidates.
Source:Journal of Medicinal Chemistry (Review).[5][6]
Context: Discusses the metabolic stability and pucker angle benefits of cyclobutanes.
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 1-(Pyridin-4-yl)cyclobutan-1-amine Hydrochloride
Abstract This document provides a detailed, field-tested guide for the synthesis, purification, and characterization of 1-(Pyridin-4-yl)cyclobutan-1-amine hydrochloride, a valuable building block in medicinal chemistry a...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a detailed, field-tested guide for the synthesis, purification, and characterization of 1-(Pyridin-4-yl)cyclobutan-1-amine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The protocol is designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and rationale. We present a robust synthetic strategy commencing from 4-cyclobutanoylpyridine, proceeding through a hydantoin intermediate via the Bucherer-Bergs reaction, followed by hydrolysis and subsequent hydrochloride salt formation. This application note offers a self-validating protocol, complete with mechanistic insights, detailed experimental procedures, characterization data, and essential safety considerations.
Introduction and Strategic Rationale
The 1-arylcyclobutanamine scaffold is a key pharmacophore present in numerous biologically active molecules. Its rigid, three-dimensional structure provides a unique vector for substituent placement, making it an attractive moiety for probing receptor binding pockets. The specific target molecule, 1-(Pyridin-4-yl)cyclobutan-1-amine, incorporates a pyridine ring, a common hydrogen bond acceptor and a structural alert in many kinase inhibitors and CNS-targeting agents.
The preparation of its hydrochloride salt is a critical final step, as this form generally offers superior crystallinity, thermal stability, and aqueous solubility compared to the free base, facilitating handling, formulation, and bioavailability in pharmaceutical development.[1][2][3]
Choice of Synthetic Pathway
Several routes can be envisioned for the synthesis of α,α-disubstituted amines. While methods like reductive amination of the parent ketone are viable, we have selected a pathway based on the Bucherer-Bergs reaction . This choice is underpinned by several strategic advantages:
Robustness and High Yield: The Bucherer-Bergs reaction is a one-pot, multicomponent reaction known for its reliability and efficiency in creating sterically hindered α-amino acid precursors from ketones.[4][5]
Readily Available Starting Materials: The reaction utilizes common, inexpensive reagents: a ketone, a cyanide source (e.g., KCN or NaCN), and ammonium carbonate.
Crystalline Intermediates: The reaction produces a stable, crystalline hydantoin intermediate, which is typically easy to isolate and purify, ensuring high purity of the final product.[6]
The overall synthetic workflow is depicted below.
Figure 1: Overall workflow for the synthesis of the target compound.
The Bucherer-Bergs Reaction: A Mechanistic Overview
The Bucherer-Bergs reaction is a cornerstone of heterocyclic chemistry for synthesizing hydantoins.[7][6] The mechanism involves several sequential steps that efficiently construct the desired quaternary amine center.
Cyanohydrin Formation: A cyanide ion attacks the carbonyl carbon of the ketone to form a cyanohydrin intermediate.
Aminonitrile Formation: Ammonia, generated in situ from ammonium carbonate, reacts with the cyanohydrin via an SN2-type reaction to displace the hydroxyl group, forming an α-aminonitrile.[4]
Carbamic Acid Formation: The nitrogen of the aminonitrile performs a nucleophilic addition to carbon dioxide (also from ammonium carbonate) to form a cyano-carbamic acid.
Cyclization and Rearrangement: The carbamic acid undergoes intramolecular cyclization to a 5-imino-oxazolidin-2-one, which then rearranges through an isocyanate intermediate to yield the final, stable hydantoin product.
Figure 2: Simplified mechanism of the Bucherer-Bergs reaction.
Detailed Experimental Protocols
Safety Precaution: This synthesis involves highly toxic reagents, including potassium cyanide and strong acids/bases. All steps must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Part A: Synthesis of 5-(Pyridin-4-yl)-5-azaspiro[3.4]octane-2,4-dione (Hydantoin)
This protocol outlines the one-pot synthesis of the hydantoin intermediate from the starting ketone.
Reagent/Material
Molar Mass ( g/mol )
Quantity
Moles (mmol)
4-Cyclobutanoylpyridine
147.18
10.0 g
67.9
Potassium Cyanide (KCN)
65.12
8.85 g
135.9
Ammonium Carbonate
96.09
19.6 g
204.0
Ethanol (95%)
-
150 mL
-
Water
-
150 mL
-
Procedure:
To a 500 mL pressure-rated flask equipped with a magnetic stir bar, add 4-cyclobutanoylpyridine, potassium cyanide, and ammonium carbonate.
Add the ethanol/water (1:1) solvent mixture to the flask.
Securely seal the flask and place it in an oil bath preheated to 80-90 °C.
Stir the reaction mixture vigorously at this temperature for 24 hours. The reaction is typically accompanied by a pressure buildup; ensure the vessel is rated for such conditions.
After 24 hours, cool the reaction vessel to room temperature and then further cool in an ice bath for 1-2 hours to promote precipitation.
Collect the resulting solid precipitate by vacuum filtration.
Wash the filter cake thoroughly with cold water (3 x 50 mL) and then with a small amount of cold ethanol (2 x 20 mL) to remove unreacted starting materials and inorganic salts.
Dry the white to off-white solid product under vacuum at 50 °C to a constant weight. The product is typically of sufficient purity for the next step.
Part B: Hydrolysis to 1-(Pyridin-4-yl)cyclobutan-1-amine (Free Base)
This step involves the vigorous hydrolysis of the hydantoin ring to yield the target amine.
Reagent/Material
Molar Mass ( g/mol )
Quantity
Notes
Hydantoin Intermediate
217.23
10.0 g (46.0 mmol)
From Part A
Barium Hydroxide Octahydrate
315.46
43.6 g (138.1 mmol)
3 equivalents
Water
-
200 mL
-
Dichloromethane (DCM)
-
300 mL
For extraction
Anhydrous Sodium Sulfate
-
~20 g
For drying
Procedure:
Combine the hydantoin intermediate and barium hydroxide octahydrate in a 500 mL round-bottom flask fitted with a reflux condenser.
Add 200 mL of water and a magnetic stir bar.
Heat the mixture to reflux (approx. 100-110 °C oil bath temperature) and maintain vigorous stirring for 48-72 hours. Monitor the reaction by TLC (Thin Layer Chromatography) for the disappearance of the starting material.
After completion, cool the reaction mixture to room temperature. A white precipitate of barium carbonate will be present.
Filter the mixture through a pad of Celite® to remove the inorganic solids. Wash the Celite® pad with hot water (2 x 50 mL).
Transfer the combined aqueous filtrate to a separatory funnel and extract the free amine with dichloromethane (3 x 100 mL).
Combine the organic extracts and dry over anhydrous sodium sulfate.[8]
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free base as an oil or low-melting solid.
Part C: Preparation of 1-(Pyridin-4-yl)cyclobutan-1-amine Hydrochloride
This final step converts the amine free base into a stable, crystalline hydrochloride salt.[9][10]
Reagent/Material
Quantity
Notes
Free Base Amine
~7.0 g (46.0 mmol)
From Part B
Diethyl Ether or MTBE
200 mL
Anhydrous
2.0 M HCl in Diethyl Ether
~25 mL (50 mmol)
1.1 equivalents, commercially available
Isopropanol (IPA)
~10 mL
For recrystallization (optional)
Procedure:
Dissolve the crude free base amine in 200 mL of anhydrous diethyl ether in an Erlenmeyer flask.
While stirring, add the 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate should form immediately.
Continue adding the HCl solution until no further precipitation is observed. A slight excess ensures complete salt formation.
Stir the resulting slurry at room temperature for 1 hour.
Collect the white solid by vacuum filtration.
Wash the filter cake with a small amount of cold, anhydrous diethyl ether (2 x 20 mL) to remove any non-basic impurities.
Dry the product in a vacuum oven at 40-50 °C to a constant weight.
For higher purity, the hydrochloride salt can be recrystallized from a suitable solvent system, such as isopropanol/diethyl ether.[9]
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
Consistent with the structure: peaks for pyridyl protons (2 doublets), cyclobutyl protons (multiplets), and a broad singlet for the amine protons (exchangeable with D₂O).
¹³C NMR
Consistent with the structure: peaks for pyridyl carbons, cyclobutyl carbons, and the quaternary carbon bearing the amine and pyridine groups.
Mass Spec (ESI+)
[M+H]⁺ (for free base) at m/z = 149.11; [M]⁺ (for cation) at m/z = 149.11[12]
FT-IR (KBr)
Characteristic peaks for N-H stretching (amine salt, ~3200-2800 cm⁻¹, broad), C-H stretching (~3000-2850 cm⁻¹), and aromatic C=N/C=C stretching (~1600-1450 cm⁻¹).
References
Benchchem. (2025). Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride. Benchchem.
Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. Available at: [Link]
Goud, N. R., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Journal of Pharmacy and Pharmacology. Available at: [Link]
Reddy, T. S., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences. Available at: [Link]
Šmit, B. M. (2017). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. Available at: [Link]
PubChem. (n.d.). 3-(Pyridin-4-yl)cyclobutan-1-amine hydrochloride. PubChem. Available at: [Link]
Application Note: Scalable Synthesis of 1-(Pyridin-4-yl)cyclobutan-1-amine Intermediates
Executive Summary The 1-(pyridin-4-yl)cyclobutan-1-amine scaffold is a critical pharmacophore in modern drug discovery, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) modulators. Its gem-disubst...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1-(pyridin-4-yl)cyclobutan-1-amine scaffold is a critical pharmacophore in modern drug discovery, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) modulators. Its gem-disubstituted cyclobutane ring provides a rigid sp³-rich core that improves metabolic stability and selectivity compared to acyclic analogs.
This guide details a robust, three-step process designed for scale-up. Unlike bench-scale methods relying on hazardous reagents like sodium hydride (NaH) or expensive organometallics, this protocol utilizes Phase Transfer Catalysis (PTC) and aqueous Hofmann rearrangement conditions to ensure process safety, cost-efficiency, and high throughput.
Synthetic Strategy & Workflow
The synthesis targets the construction of the quaternary carbon center followed by functional group manipulation. The selected route avoids cryogenic conditions and pyrophoric bases.
Reaction Scheme
The pathway proceeds via the dialkylation of 4-pyridylacetonitrile, followed by controlled hydrolysis and a Hofmann rearrangement.
Caption: Figure 1. Three-step scalable synthetic route for 1-(pyridin-4-yl)cyclobutan-1-amine.
Detailed Experimental Protocols
Step 1: Cycloalkylation via Phase Transfer Catalysis
Objective: Synthesis of 1-(pyridin-4-yl)cyclobutanecarbonitrile.
Rationale: Traditional alkylation uses NaH in DMF, which poses severe thermal runaway risks and workup challenges on scale. The PTC method uses aqueous NaOH and toluene, simplifying heat management and waste disposal.
Objective: Conversion to 1-(pyridin-4-yl)cyclobutanecarboxamide.
Rationale: Acid hydrolysis (H₂SO₄) can be harsh and corrosive. The alkaline peroxide method (Radziszewski) is mild, highly selective for the primary amide, and avoids over-hydrolysis to the carboxylic acid.
Reagents:
Crude Nitrile (from Step 1)
Hydrogen Peroxide (30% aq., 2.5 equiv)
Sodium Hydroxide (20% aq., 1.5 equiv)
Methanol (5 vol)
Protocol:
Charge: Dissolve crude nitrile in methanol. Cool to 0–5°C.[1]
Base Addition: Add NaOH solution while maintaining temperature < 10°C.
Oxidation: Slowly add H₂O₂ over 2–3 hours. Critical Safety Parameter: Strongly exothermic. Accumulation of peroxide must be avoided.
Reaction: Allow to warm to 20°C and stir for 3 hours. Monitor for disappearance of nitrile.
Quench: Add sodium thiosulfate solution to quench excess peroxide (Check with starch-iodide paper).
Isolation: Concentrate methanol. Extract aqueous residue with Ethyl Acetate (EtOAc).[2]
Purification: Crystallize from EtOAc/Heptane if necessary, or proceed directly if purity >95%.
Step 3: Hofmann Rearrangement
Objective: Synthesis of 1-(pyridin-4-yl)cyclobutan-1-amine.
Rationale: The use of Sodium Hypochlorite (bleach) is safer and more economical than Bromine (Br₂) for large-scale operations.
Reagents:
Amide Intermediate (1.0 equiv)
Sodium Hypochlorite (10–13% active chlorine, 1.1 equiv)
Sodium Hydroxide (30% aq., 2.5 equiv)
Water (Solvent)
Protocol:
Preparation: Suspend the amide in water (5 vol) and add NaOH (30%). Cool to 0°C.[1]
Chlorination: Add NaOCl solution dropwise at 0–5°C. Stir for 1 hour to form the N-chloroamide intermediate.
Rearrangement: Slowly warm the mixture to 60°C. Evolution of gas (CO₂) will occur. Caution: Ensure reactor venting is sized for gas release.
Completion: Stir at 60°C for 2 hours.
Extraction: Cool to room temperature. Extract the free amine into Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).
Salt Formation (Optional but Recommended): Treat the organic layer with HCl in isopropanol to precipitate the 1-(pyridin-4-yl)cyclobutan-1-amine dihydrochloride salt. This rejects non-basic impurities.
Process Safety & Critical Parameters
Thermal Hazard Assessment
Process Step
Hazard
Mitigation Strategy
Alkylation
Exothermic reaction; potential for runaway if reagent accumulation occurs.
Dose-controlled addition of alkyl halide; active cooling jacket; use of PTC avoids H₂ gas generation associated with NaH.
Hydrolysis
Peroxide decomposition is highly exothermic.
Maintain T < 40°C; quench excess peroxide before concentration; use blast shields/safety glass.
Hofmann
Gas evolution (CO₂) and thermal instability of N-chloro intermediate.
Controlled heating ramp; adequate headspace and venting; never isolate the N-chloro intermediate.
Impurity Profile
Impurity A (Carboxylic Acid): Result of over-hydrolysis in Step 2. Controlled by stoichiometry of NaOH and temperature.
Impurity B (Pyridine N-Oxide): Potential byproduct in Step 2 or 3 due to oxidants. Minimized by keeping pH > 12 in Step 3 (Hofmann) and controlling temperature in Step 2.
Impurity C (Isocyanate Dimer): Formed if water concentration is too low during rearrangement.
Quality Control Specifications
For the final Hydrochloride Salt:
Appearance: White to off-white solid.
¹H NMR (D₂O): Consistent with structure; integration of cyclobutane protons (1.8–2.8 ppm) vs pyridine protons.
Application Note: Protecting Group Strategies for Pyridine-Cyclobutane Amines in Medicinal Chemistry
Introduction and Strategic Context The incorporation of sp³-rich cyclobutane rings linked to pyridine heterocycles is a dominant strategy in modern drug discovery. These scaffolds act as rigidified bioisosteres that impr...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Strategic Context
The incorporation of sp³-rich cyclobutane rings linked to pyridine heterocycles is a dominant strategy in modern drug discovery. These scaffolds act as rigidified bioisosteres that improve pharmacokinetic profiles and help drug candidates escape "flatland"[1]. However, the dual presence of a basic, coordinating pyridine nitrogen and a nucleophilic primary or secondary amine on a strained cyclobutane ring presents significant synthetic hurdles.
Unprotected amines are potent nucleophiles and strong bases that can poison transition-metal catalysts (e.g., Palladium or Platinum) during downstream cross-coupling reactions[2][3]. Furthermore, the inherent ring strain of the cyclobutane moiety (~26 kcal/mol) makes it susceptible to ring-opening under harsh basic or nucleophilic conditions. Therefore, selecting the correct protecting group (PG) is not merely a matter of masking the amine; it is a critical mechanistic choice to modulate the electronic and steric environment of the entire scaffold.
Mechanistic Causality: Why Carbamates Dominate
Converting the cyclobutylamine into a carbamate (such as Boc, Cbz, or Fmoc) is the most effective protective strategy[4].
The Causality:
Electronic Deactivation: The carbamate functional group delocalizes the nitrogen lone pair into the adjacent carbonyl
-system. This drastically reduces the amine's nucleophilicity and basicity, preventing it from competing with the pyridine nitrogen for catalyst binding during directed C-H functionalization or cross-coupling[3][5].
Steric Shielding: Bulky protecting groups like the tert-butyloxycarbonyl (Boc) group impart a steric shield over the cyclobutane ring. This bulk prevents unwanted side reactions and provides a structural basis for achieving specific orientations within catalytic or enzymatic active sites[1].
Orthogonality: In complex molecule synthesis, orthogonality allows one protecting group to be removed without affecting others[5]. For example, a Boc group is cleaved in acidic media, a Cbz group via catalytic hydrogenation, and an Fmoc group under basic conditions[2][4].
Quantitative Comparison of Amine Protecting Groups
To facilitate optimal PG selection, the following table summarizes the quantitative and qualitative properties of common carbamates used for pyridine-cyclobutane amines.
Protecting Group
Deprotection Reagent
Stability to Pd-Catalysis
Stability to Strong Base
Typical Yield (%)
Orthogonal To
Boc (tert-Butyloxycarbonyl)
Strong Acid (e.g., TFA, HCl)
Excellent
Good
85–98%
Cbz, Fmoc, Alloc
Cbz (Carboxybenzyl)
H₂ / Pd-C (Hydrogenolysis)
Poor (Cleaves)
Excellent
80–95%
Boc, Fmoc, Alloc
Fmoc (Fluorenylmethyloxycarbonyl)
Amine Base (e.g., Piperidine)
Good
Poor (Cleaves)
85–95%
Boc, Cbz, Alloc
TFAc (Trifluoroacetyl)
Mild Base (K₂CO₃ / MeOH)
Good
Poor (Cleaves)
75–90%
Boc, Cbz
Decision Workflow for Protecting Group Selection
The choice of protecting group must be reverse-engineered from the downstream functionalization required by the pyridine-cyclobutane scaffold.
Workflow for selecting orthogonal protecting groups for pyridine-cyclobutane amines.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that researchers do not proceed to subsequent steps with poisoned catalysts or unreacted starting materials.
Protocol A: Chemoselective N-Boc Protection of Pyridine-Cyclobutylamine
This protocol selectively protects the cyclobutylamine while leaving the pyridine nitrogen unaffected.
Materials:
Pyridine-cyclobutylamine derivative (1.0 equiv)
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
Dichloromethane (DCM), anhydrous
Step-by-Step Methodology:
Initialization: Dissolve the pyridine-cyclobutylamine (1.0 mmol) in anhydrous DCM (5.0 mL) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath. Mechanistic note: Cooling prevents exothermic side reactions and potential ring-opening of the strained cyclobutane.
Reagent Addition: Add Et₃N (1.5 mmol) dropwise, followed by the slow addition of Boc₂O (1.1 mmol) dissolved in 1.0 mL DCM.
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.
Validation Checkpoint 1 (In-Process Control): Spot the reaction mixture on a silica TLC plate alongside the starting material. Develop the plate and stain with Ninhydrin.
Self-Validation: A positive ninhydrin stain (purple/pink spot) indicates unreacted primary/secondary amine. If positive, add an additional 0.1 equiv of Boc₂O and stir for 1 hour. A negative stain confirms complete conversion to the carbamate[5].
Workup: Quench the reaction with saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with DCM (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Validation Checkpoint 2: Confirm product identity via LC-MS (looking for the [M+H]+ and the characteristic[M+H-56]+ fragment corresponding to the loss of the tert-butyl group) and ¹H NMR.
Once downstream functionalization (e.g., Suzuki coupling on the pyridine ring) is complete, the Boc group is removed[4].
Step-by-Step Methodology:
Initialization: Dissolve the Boc-protected intermediate in DCM (0.1 M concentration) and cool to 0 °C.
Acidification: Add Trifluoroacetic acid (TFA) dropwise to achieve a 1:4 ratio of TFA:DCM.
Propagation: Stir at room temperature for 1–2 hours.
Validation Checkpoint: Monitor via LC-MS until the starting material peak completely disappears.
Isolation: Concentrate the mixture in vacuo to remove excess TFA. To obtain the free base, dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ until the aqueous layer pH is >8. Extract, dry, and concentrate.
Self-validating experimental workflow for Boc protection of cyclobutane amines.
References
1. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. jocpr.com.
2.[5] Protective Groups - Organic Chemistry Portal. organic-chemistry.org. 5
3.[2] Protecting group - Wikipedia. wikipedia.org. 2
4.[4] Protecting Groups for Amines: Carbamates - Master Organic Chemistry. masterorganicchemistry.com. 4
5.[1] Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC. nih.gov. 1
6.[3] Ligand-Enabled Meta-Selective C–H Arylation of Nosyl Protected Phenethylamines, Benzylamines and 2-Aryl Anilines - PMC. nih.gov. 3
Application of 1-(Pyridin-4-yl)cyclobutan-1-amine in fragment-based drug design
Application Note: Unlocking 3D Chemical Space in Fragment-Based Drug Design using 1-(Pyridin-4-yl)cyclobutan-1-amine Part 1: Executive Summary & Rationale 1-(Pyridin-4-yl)cyclobutan-1-amine (CAS: 1228879-33-1, HCl salt)...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Unlocking 3D Chemical Space in Fragment-Based Drug Design using 1-(Pyridin-4-yl)cyclobutan-1-amine
Part 1: Executive Summary & Rationale
1-(Pyridin-4-yl)cyclobutan-1-amine (CAS: 1228879-33-1, HCl salt) represents a high-value "3D-rich" scaffold in modern Fragment-Based Drug Design (FBDD).[1] Unlike traditional planar heteroaromatics, this fragment incorporates a rigid, sp³-hybridized cyclobutane ring that constrains the amine and pyridine vectors into a distinct geometry.
Why this fragment?
Exit Vector Definition: The cyclobutane ring locks the primary amine (growth vector) and the pyridine (anchor) into a geminal orientation, preventing the free rotation seen in ethyl-linked analogs.
Solubility & Efficiency: The fragment exhibits high aqueous solubility (as HCl salt) and low molecular weight (MW ~148 Da), maximizing Ligand Efficiency (LE).
Bioisosterism: It serves as a rigidified bioisostere for flexible benzylamines or phenyl-ethylamines, often improving metabolic stability by blocking benzylic oxidation.[1]
The following diagram illustrates the pharmacophoric features and growth vectors of the fragment.
Figure 1: Pharmacophore dissection of 1-(Pyridin-4-yl)cyclobutan-1-amine showing key interaction points and the central role of the cyclobutane spacer.
Part 4: Experimental Protocols
Protocol A: Synthesis of 1-(Pyridin-4-yl)cyclobutan-1-amine
Note: While commercially available, in-house synthesis allows for rapid analog generation (e.g., 3-fluoro analogs).[1]
Mechanism: Dialkylation of 4-pyridylacetonitrile followed by nitrile hydrolysis and Hofmann rearrangement.[1]
Step-by-Step Methodology:
Cycloalkylation:
Dissolve 4-pyridylacetonitrile (1.0 eq) in DMF.[1]
Add 1,3-dibromopropane (1.1 eq) and cool to 0°C.
Slowly add NaH (2.5 eq, 60% dispersion) to effect double alkylation.
Critical Control: Maintain temp <10°C to prevent polymerization.[1]
The product is an amine.[1][2][3][4][5] Purify via SCX-2 (Strong Cation Exchange) chromatography to remove non-basic byproducts.[1] Elute with 2M NH3/MeOH.[1]
Convert to HCl salt for stability using 4M HCl in Dioxane.[1]
Objective: Determine K_D against a target protein (e.g., Kinase or Protease).
Buffer Considerations:
Running Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20, 2% DMSO.[1]
Note: The amine (pKa ~9.[1]5) will be positively charged.[1] Ensure the protein surface is not purely electronegative to avoid non-specific electrostatic sticking.[1]
Procedure:
Immobilization: Immobilize target protein to ~2000 RU on a CM5 sensor chip via amine coupling.[1] Reference channel: Activated/Deactivated surface.[1]
Sample Preparation:
Prepare a 100 mM stock of the fragment in 100% DMSO.[1]
Dilute to 50 µM – 2 mM in Running Buffer (maintaining 2% DMSO constant).
The Cyclobutane protons (multiplets at ~1.8–2.5 ppm) will show strong STD signals if the ring is in contact with the protein.
The Pyridine protons (doublets at ~7.5 and 8.5 ppm) will show STD signals if the pyridine is the primary anchor.
Self-Validation: If only the amine protons (exchangeable) show signal, it is likely non-specific exchange, not binding. Look for NOE transfer to the carbon-bound protons.[1]
Part 5: Hit-to-Lead Optimization Workflow
Once binding is confirmed, the amine functionality is the primary handle for "Fragment Growing."
Figure 2: Strategic workflow for evolving the 1-(pyridin-4-yl)cyclobutan-1-amine fragment into a potent lead.
Optimization Strategy:
Amide Library: React the amine with a diverse set of 20-50 carboxylic acids.[1] The cyclobutane ring projects the new amide group at a distinct angle (~109°) compared to a planar aniline (~120°), potentially accessing unique sub-pockets.
Urea/Sulfonamide: If the amide vector is suboptimal, switch to sulfonamides to alter the exit vector geometry and H-bond donor/acceptor profile.[1]
References
Hamilton, D. J., et al. "Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library." ChemMedChem, 2022, 17(7), e202100688. Link
Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques."[1] Nature Reviews Drug Discovery, 2016, 15, 605–619. Link
Wiesner, J., et al. "Discovery of covalent MurA inhibitors using a cyclobutane-based fragment library."[1] European Journal of Medicinal Chemistry, 2023.[1] Link
PubChem Compound Summary. "1-(Pyridin-4-yl)cyclobutan-1-amine."[1][4] National Center for Biotechnology Information.[1] Link
Technical Support Center: Regioisomer Separation of 1-(Pyridin-4-yl)cyclobutan-1-amine
This guide is structured as a Tier 3 Technical Support resource. It assumes the user is familiar with basic chromatography and synthesis but requires specific, high-level intervention for a difficult separation.
Author: BenchChem Technical Support Team. Date: March 2026
This guide is structured as a Tier 3 Technical Support resource. It assumes the user is familiar with basic chromatography and synthesis but requires specific, high-level intervention for a difficult separation.
Case ID: PYR-CB-ISO-004
Subject: Purification Strategy for Geminal Pyridyl-Cyclobutanamines
Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary
Separating 1-(Pyridin-4-yl)cyclobutan-1-amine (Target) from its 2-pyridyl or 3-pyridyl regioisomers is a classic challenge in heterocyclic chemistry. The difficulty arises from the identical molecular weight (constitutional isomers) and the dominance of the primary amine's basicity (pKa ~9.6), which often masks the subtle electronic differences of the pyridine ring (pKa ~5.2–6.0) during standard purification.
This guide provides a three-tiered troubleshooting protocol:
Chromatographic Resolution (HPLC/SFC): Exploiting dipole and
- interactions over pure hydrophobicity.
Bulk Purification (Crystallization): Leveraging lattice energy differences of symmetric vs. asymmetric salts.
Root Cause Analysis (Synthesis): Preventing isomer formation upstream.
The Issue: Standard C18 columns often show co-elution or severe tailing because the primary amine interacts with residual silanols, and the hydrophobic difference between a 4-pyridyl and 2-pyridyl group is negligible in a disordered C18 phase.
Strategy A: The "Shape Selectivity" Approach (RP-HPLC)
Recommendation: Switch from C18 to a Pentafluorophenyl (PFP) or Phenyl-Hexyl stationary phase.
Mechanism: PFP phases offer strong
- interactions. The electron-deficient fluorine ring interacts differently with the electron-rich pyridine ring depending on the nitrogen position (steric accessibility).
Mobile Phase Logic: You must operate at High pH (pH > 10) .
Why? At pH 10, the pyridine nitrogen is neutral (unprotonated), and the primary amine is partially neutral. This maximizes the difference in the dipole moment between the 4-isomer (symmetric vector) and 2-isomer (asymmetric vector).
Protocol 1.1: High-pH PFP Method
Parameter
Condition
Column
Fluorophenyl (PFP) Core-Shell, 2.7 µm (e.g., Kinetex F5 or equivalent)
Buffer
10 mM Ammonium Bicarbonate adjusted to pH 10.5 with NH₄OH
Organic
Acetonitrile (MeCN)
Gradient
5% to 40% MeCN over 15 min (Isomers typically elute early due to polarity)
Recommendation: If you have access to SFC, this is the "Gold Standard" for regioisomer separation.
Mechanism: 2-Ethylpyridine (2-EP) columns in SFC utilize the "reciprocal" interaction. The separation is driven by the basicity difference and the steric shielding of the nitrogen.
Modifier: Methanol with 0.2% Isopropylamine (IPA) or Diethylamine (DEA). The amine additive is critical to suppress the primary amine tailing.
Module 2: Bulk Purification (Crystallization & Salt Screening)
The Issue: Chromatography is expensive for multi-gram scale.
The Fix: Exploit the Symmetry Principle . The 4-pyridyl isomer possesses a plane of symmetry (passing through the N-C4 axis and the cyclobutane) that the 2- and 3-isomers lack. This typically results in a higher lattice energy and lower solubility for the 4-isomer salts.
Protocol 2.1: The "Differential Salt" Screen
Do not use HCl initially; HCl salts of diamines are often hygroscopic. Use Oxalic Acid or Fumaric Acid .
Preparation: Dissolve the crude isomer mixture (free base) in hot Ethanol (5 mL/g).
Acid Addition: Add 1.05 equivalents of Oxalic Acid (dissolved in warm EtOH).
Note: We target the mono-oxalate first. The primary amine (pKa ~9.6) will protonate before the pyridine (pKa ~6.0).
Crystallization: Allow to cool slowly to RT, then 4°C.
Observation: The 4-isomer oxalate often crystallizes as a stable solid, while the 2-isomer (due to the internal hydrogen bond between the protonated amine and the 2-pyridyl nitrogen) tends to stay in solution or oil out.
Visualizing the Logic:
Figure 1: Workflow for bulk purification via salt formation, exploiting the higher symmetry of the 4-pyridyl isomer.
Module 3: Root Cause Analysis (Synthesis Control)
If you are consistently generating >10% regioisomers, your synthesis route needs adjustment.
Scenario A: Minisci Reaction (Radical Alkylation)
If you are alkylating pyridine with a cyclobutane radical:
Problem: Minisci reactions are notoriously unselective, favoring C2 and C4 positions.
Fix: Switch to 4-Cyanopyridine as the starting material. Reacting 4-cyanopyridine with a 1,4-dihalo-butane (via double alkylation) or using a Grignard/Titanium sequence guarantees the 4-position is fixed before the ring is formed.
Scenario B: Metal-Halogen Exchange
If using 4-halopyridine:
Problem: "Halogen Dance" or aryne intermediates can scramble the position if the temperature is too high (> -78°C).
Fix: Ensure strict temperature control during lithiation.
Frequently Asked Questions (FAQ)
Q1: My HPLC peaks are broad even with TFA. Why?A: TFA (Trifluoroacetic acid) protonates both nitrogens. The dicationic species is highly polar and experiences repulsion from the stationary phase pores (exclusion effect) or strong adsorption to silanols. Switch to High pH (Ammonium Bicarbonate) . Neutralizing the pyridine ring sharpens the peak significantly.
Q2: Can I use standard Flash Chromatography (Silica)?A: Only if you use a "basified" solvent system.
Recipe: DCM:MeOH:NH₄OH (90:9:1).
Tip: Pre-wash the silica column with 1% Triethylamine in Hexane to deactivate acidic sites before loading your sample. Without this, the amine will streak effectively forever.
Q3: The 2-isomer is eluting after the 4-isomer. Is this normal?A: Yes, on certain stationary phases (like Amino-bound silica or HILIC). The 2-isomer can form an intramolecular hydrogen bond between the ammonium group (on cyclobutane) and the pyridine nitrogen. This reduces its apparent polarity compared to the 4-isomer, which cannot self-hydrogen bond and remains more interactive with the polar stationary phase.
References
Regioselectivity in Pyridine Alkylation (Minisci)
Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. J. Am. Chem. Soc., 2021.[1]
HPLC Separation of Polar Basic Compounds
HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. SIELC Technologies Application Note.[2]
pKa Considerations for Pyridines
Calculations of pKa Values of Selected Pyridinium Ions. J. Phys. Chem. A, 2019.
Cyclobutane Synthesis Methodologies
Applications of C–H Functionalization Logic to Cyclobutane Synthesis. J. Org. Chem., 2014.[3]
Technical Support Center: Cyclobutane Amine Stability & Handling
This technical guide is structured as a specialized support center resource, designed to address the specific stability and handling challenges of cyclobutane amine (cyclobutanamine) in drug discovery workflows. Executiv...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide is structured as a specialized support center resource, designed to address the specific stability and handling challenges of cyclobutane amine (cyclobutanamine) in drug discovery workflows.
Executive Summary: The Core Stability Directive
For 95% of research applications, cyclobutanamine should be stored as the hydrochloride (HCl) salt.
The free base form is thermodynamically unstable in an open atmosphere due to two primary failure modes: rapid volatilization and immediate reaction with atmospheric CO
. Conversion to the free base should only occur in situ or immediately prior to use in a reaction.
Module 1: The "White Solid" Phenomenon (Troubleshooting)
User Issue: "I distilled my cyclobutanamine free base, and it was a clear liquid. After leaving it in a capped vial for two hours, a white solid crust formed.[1] Is my product polymerizing?"
Diagnosis: This is not polymerization .[1] It is the formation of cyclobutanamine cyclobutylcarbamate .
The Mechanism
Cyclobutanamine is a strong primary amine. Upon exposure to air, it reacts kinetically with Carbon Dioxide (CO
) to form a carbamic acid intermediate, which instantly reacts with a second equivalent of free amine to form an ionic salt (alkylammonium alkylcarbamate).[2]
Distill the solvent off at atmospheric pressure (or mild vacuum >300 mbar) using a Vigreux column to prevent loss of the volatile amine.
Protocol B: Synthesis of HCl Salt from Free Base
Use this to stabilize the amine for storage.
Dissolve: Dissolve the crude amine liquid in Diethyl Ether or 1,4-Dioxane .
Acidify: Cool to 0°C. Slowly add 4M HCl in Dioxane (or bubble HCl gas) until pH < 2.
Precipitate: The white HCl salt will precipitate immediately.[1]
Isolate: Filter the solid under Nitrogen.
Dry: Dry under vacuum (this is safe, as the salt is non-volatile).[1]
Frequently Asked Questions (FAQ)
Q1: Can I store the free base in the freezer to stop the white solid from forming?A: Cold storage slows the reaction but does not prevent it if the container is not perfectly sealed. Standard screw-cap vials often leak enough CO
over weeks to cause crusting.[1] We recommend storing only as the HCl salt.
Q2: Why is my HCl salt turning into a sticky gum?A: The HCl salt is hygroscopic .[1] If left open in a humid lab, it absorbs moisture.[1]
Fix: Recrystallize from Ethanol/Ether or dry under high vacuum with P
Q3: I need to use the free base for a coupling reaction, but I don't want to distill it. What should I do?A: Perform an in-situ release . Suspend the HCl salt in your reaction solvent (e.g., DMF, DCM) and add exactly 1.0 equivalent of a tertiary base like Triethylamine (TEA) or DIPEA . The TEA-HCl salt will form, leaving the cyclobutanamine free to react. This avoids handling the volatile liquid entirely.
References
Fisher Scientific. (2025).[1] Safety Data Sheet: Cyclobutylamine hydrochloride. Retrieved from
Organic Syntheses. (1988).[1] Cyclobutylamine from Cyclobutanecarboxylic acid.[1] Org. Synth. Coll. Vol. 6, p.378. Retrieved from [1]
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12618374, Cyclobutanamine hydrochloride. Retrieved from
Thermo Scientific Chemicals. (2025).[1] Cyclobutylamine hydrochloride, 97%.[1][3] Retrieved from
BenchChem. (2025).[1][4] Application Notes: (Cyclobutylmethyl)(methyl)amine in Pharmaceutical Intermediate Synthesis. Retrieved from
Technical Support Center: Overcoming Steric Hindrance in 1,1-Disubstituted Cyclobutane Coupling
Ticket ID: #CB-11-STERIC Status: Open Priority: High (Blocker for Lead Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The 1,1-disubstituted cyclobutane motif...
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: #CB-11-STERIC
Status: Open
Priority: High (Blocker for Lead Optimization)
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The 1,1-disubstituted cyclobutane motif is a high-value bioisostere for gem-dimethyl groups and a critical scaffold for restricting conformational flexibility in drug candidates. However, installing this motif via cross-coupling is notoriously difficult due to severe steric hindrance at the quaternary center and the puckered conformation of the cyclobutane ring, which impedes the trajectory of incoming nucleophiles/catalysts.
This guide provides a root-cause analysis and validated troubleshooting protocols for three primary failure modes:
Protodeboronation during Suzuki coupling (C-C bond failure).
Activation failure in Amide coupling (C-N bond failure).
Transmetalation stagnation due to steric bulk.
Module 1: C-C Bond Formation (Suzuki & Negishi)
Diagnostic Phase
Q: My Suzuki coupling of a 1,1-disubstituted cyclobutyl boronate yields only the protonated starting material (cyclobutane). Why?
A: You are experiencing Protodeboronation .[1]
In 1,1-disubstituted systems, the rate of transmetalation (transfer of the ring to Palladium) is significantly slowed by steric hindrance. Meanwhile, the basic conditions required to activate the boronate unfortunately catalyze the hydrolysis of the C-B bond.
Mechanism: The base attacks the boron to form a boronate "ate" complex. If Pd cannot access this complex quickly due to sterics, the complex collapses, releasing the ring as a carbanion which is immediately protonated by water or solvent.
Solution Protocol A: The Anhydrous "TMSOK" Method
To stop protodeboronation, you must remove the proton source. Traditional aqueous bases (K₂CO₃, NaOH) are the enemy here.
The Fix: Use Potassium Trimethylsilanolate (TMSOK) . It acts as an anhydrous activator that facilitates transmetalation without supplying protons for the side reaction.
Protocol:
Catalyst: Pd(OAc)₂ (5 mol%) + SPhos or RuPhos (10 mol%). Note: These electron-rich Buchwald ligands are essential to speed up oxidative addition and transmetalation.
Solvent: Anhydrous Toluene or THF (0.1 M).
Base: TMSOK (1.5 - 2.0 equiv).
Procedure:
Mix Boronate ester (1.0 equiv) and Aryl Halide (1.0 equiv) in glovebox or under Argon.
Critical Step: Monitor conversion by GC/LC-MS. If protodeboronation persists, switch to Negishi Coupling (see below).
Solution Protocol B: Negishi Coupling (The "Zinc" Route)
If boron fails, Zinc is the robust alternative. Organozinc reagents are less prone to protonolysis and more reactive in transmetalation.
Protocol:
Zinc Reagent Prep: Treat 1-bromo-1-substituted cyclobutane with Zn dust (activated with 1,2-dibromoethane/TMSCl) and LiCl in THF.
Why LiCl? It solubilizes the organozinc species, creating a "Turbo-Grignard" like effect that enhances reactivity.
Coupling:
Catalyst: Pd(PEPPSI)-IPr (2 mol%) or Pd₂dba₃/P(t-Bu)₃.
Conditions: Mix Zinc reagent with Aryl Bromide/Iodide in THF at RT to 50°C.
Catalyst Selection Matrix
Substrate Constraint
Recommended Catalyst System
Key Additive
Mechanism of Action
Steric Bulk (1,1-disub)
Pd-PEPPSI-IPr or XPhos Pd G4
LiCl / LiOtBu
NHC ligands push electron density to Pd, accelerating oxidative addition; bulky sterics prevent catalyst dimerization.
Protodeboronation Prone
Pd(OAc)₂ / RuPhos
TMSOK
Anhydrous base prevents hydrolysis; RuPhos creates a protective pocket for the transmetalation step.
Ortho-Substituted Aryl
Ni(cod)₂ / Terpy or Bipy
Zn dust
Nickel allows for radical-pathway couplings which are less sensitive to steric crowding than Pd-2e⁻ pathways.
Module 2: C-N Bond Formation (Amide Coupling)
Diagnostic Phase
Q: I cannot form the amide bond using HATU or EDC/HOBt with my 1-substituted cyclobutane carboxylic acid. The amine is unreactive.
A: The "Cone of Sterics" is blocking the active ester.
Standard coupling reagents (HATU, EDC) form an intermediate active ester. In 1,1-disubstituted cyclobutanes, the geminal substituents create a "picket fence" around the carbonyl carbon, preventing the amine from attacking this bulky intermediate.
Solution Protocol: The Ghosez’s Reagent Method
You need a smaller, more electrophilic activating group. The Acid Chloride is the gold standard here, but Thionyl Chloride is often too harsh (generating HCl).
The Fix: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). It converts the acid to the acid chloride under neutral conditions at room temperature.
Protocol:
Activation:
Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.
Add Ghosez’s Reagent (1.1 - 1.5 equiv) dropwise at 0°C.
Stir at RT for 1–2 hours. Check by withdrawing an aliquot, quenching with MeOH, and checking for Methyl Ester by TLC/LCMS.
Coupling:
Add the Amine (1.2 equiv) and Pyridine or DIPEA (2.0 equiv) directly to the acid chloride solution.
Stir 2–16 hours.
Why this works: The byproduct is a neutral amide, not acidic gas. The acid chloride is small enough to slip past the steric bulk that blocks HATU esters.
Module 3: Alternative Workflows (Radical & Ring Strain)
Q: Both Pd-coupling and Amide coupling failed. What is the "Nuclear Option"?
A: Switch from 2-electron chemistry (polar) to 1-electron chemistry (radical) or utilize Strain-Release .
Option A: Minisci-Type Decarboxylation
If you have the carboxylic acid, you can couple it to a heterocycle via a radical pathway, which is less sensitive to steric hindrance than Pd-catalysis.
Mechanism: Oxidative decarboxylation generates the tertiary cyclobutyl radical, which attacks the protonated heterocycle.
Option B: Bicyclo[1.1.0]butane (BCB) Ring Opening
Instead of coupling onto a cyclobutane, build the cyclobutane during the coupling.
Method: React a bicyclo[1.1.0]butane (BCB) with a nucleophile (amine, thiol, or boronate).
Result: The strain energy drives the ring opening, installing substituents at the 1 and 3 positions, often creating the quaternary center with perfect control.
Visual Troubleshooting Guides
Figure 1: Decision Tree for Coupling Optimization
Caption: Logic flow for selecting the correct optimization strategy based on experimental failure modes.
Figure 2: Mechanism of Protodeboronation vs. Transmetalation
Caption: Kinetic competition between the desired transmetalation (slowed by sterics) and the undesired protodeboronation (catalyzed by water/protons).
References
Protodeboronation Mechanisms: Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 2016.[3] Link
Anhydrous Suzuki Coupling (TMSOK): Denmark, S. E., & Smith, R. C. "Mechanistic Studies on the Suzuki-Miyaura Cross-Coupling with Potassium Trimethylsilanolate." Journal of the American Chemical Society, 2010.[3] Link
Negishi Coupling of Cyclobutyl Zinc: Knochel, P., et al. "Preparation of functionalized Zn and Mg-organometallics." Comptes Rendus Chimie, 2011. Link
Ghosez's Reagent for Hindered Amides: Ghosez, L., et al. "Synthesis of acyl halides under neutral conditions." Journal of the Chemical Society, Chemical Communications, 1979. Link
Minisci Reaction on Heterocycles: Duncton, M. A. J. "Minisci reactions: Versatile CH-functionalizations for medicinal chemists."[4] MedChemComm, 2011. Link
Bicyclo[1.1.0]butane Functionalization: Aggarwal, V. K., et al. "Strain-Release Difunctionalization of Bicyclo[1.1.0]butanes."[5] Nature Chemistry, 2020. Link
Solubility issues with 1-(Pyridin-4-yl)cyclobutan-1-amine in organic solvents
The following technical guide addresses solubility, handling, and extraction challenges associated with 1-(Pyridin-4-yl)cyclobutan-1-amine (and its hydrochloride salts). This content is designed for organic chemists and...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide addresses solubility, handling, and extraction challenges associated with 1-(Pyridin-4-yl)cyclobutan-1-amine (and its hydrochloride salts). This content is designed for organic chemists and formulation scientists.[1]
Chemical Profile & Solubility Fundamentals
To resolve solubility issues, one must first understand the "Dual-Basicity" nature of this building block.
Structure: A gem-disubstituted cyclobutane ring bearing a primary amine and a 4-pyridine moiety.[1]
Key Physicochemical Properties:
pKa 1 (Pyridine): ~5.2
pKa 2 (Primary Amine): ~9.8 – 10.5
LogP: ~0.7 (Low lipophilicity)
Character: Highly amphiphilic; significant water solubility in salt form.[1]
The Core Challenge:
Users most frequently encounter issues because the commercial supply is typically the Hydrochloride (HCl) salt , which forms a stable, high-lattice-energy crystal lattice insoluble in non-polar organic solvents (DCM, Et2O, Toluene). Conversely, the Free Base is an oil or low-melting solid that can be difficult to extract from water due to its polarity.[1]
Troubleshooting Guide (Q&A)
Issue 1: "The compound will not dissolve in DCM or Ethyl Acetate."[1]
Diagnosis: You are likely working with the HCl salt form .[1]
Technical Explanation: The ionic lattice of the hydrochloride salt is too strong to be broken by non-polar or moderately polar aprotic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
Solution:
Switch Solvent: Use polar protic solvents like Methanol (MeOH) , Ethanol (EtOH) , or DMSO .
Perform a Free-Base Conversion: If the reaction requires an organic solvent like DCM, you must convert the salt to the free base first (See Protocol A below).[1]
In-Situ Neutralization: Add an organic base (e.g., Triethylamine or DIPEA) directly to the suspension in DCM.[1] The mixture may remain cloudy as Triethylamine-HCl precipitates, but the active amine will dissolve.
Issue 2: "I cannot extract the compound from the aqueous layer."
Diagnosis: The pH is too low, or the solvent polarity is insufficient.
Technical Explanation: With a LogP of ~0.7, this compound prefers the aqueous phase. At neutral pH (pH 7), the primary amine (pKa ~10) is fully protonated (
), locking it in the water layer. Even at pH 10, a significant portion remains charged.[1]
Solution:
pH Adjustment: You must adjust the aqueous phase to pH > 12 using 2M NaOH or saturated
.[1] This ensures both the pyridine and the amine are uncharged.[1]
Salting Out: Saturate the aqueous phase with NaCl. This increases the ionic strength, forcing the organic amine out ("Salting out effect").
Solvent Modification: Pure DCM or EtOAc is often insufficient.[1] Use a "Polar Cocktail" :
DCM : Isopropanol (3:1)
Chloroform : Isopropanol (4:1)
Issue 3: "The product streaks or tails on Silica Gel TLC/Columns."
Diagnosis: Interaction with acidic silanols.[1]
Technical Explanation: The basic nitrogen atoms (pyridine and amine) interact strongly with the acidic protons of the silica gel hydroxyl groups, causing peak broadening and retention.
Solution:
Mobile Phase Modifier: Add 1% Triethylamine (Et3N) or 1% Ammonium Hydroxide (NH4OH) to your eluent (e.g., DCM:MeOH:NH4OH 90:9:1).
Stationary Phase: Switch to Amine-functionalized silica or Alumina (Basic) to eliminate acidic interactions.[1]
Experimental Protocols
Protocol A: Conversion of HCl Salt to Soluble Free Base
Use this when you need the compound dissolved in DCM, THF, or Toluene.
Dissolution: Dissolve 1.0 g of 1-(Pyridin-4-yl)cyclobutan-1-amine HCl in the minimum amount of Water (approx. 5-10 mL).
Basification: Cool to 0°C. Slowly add 2M NaOH or Sat. K2CO3 until pH reaches 12-13.[1] (Check with pH paper; solution may become cloudy/oily).[1]
Minimizing side products in Kulinkovich-de Meijere reactions for cyclobutamines
The following guide serves as a specialized Technical Support Center entry for the Kulinkovich-de Meijere (KdM) reaction. Note on Terminology: The Kulinkovich-de Meijere reaction formally produces aminocyclopropanes (cyc...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide serves as a specialized Technical Support Center entry for the Kulinkovich-de Meijere (KdM) reaction.
Note on Terminology: The Kulinkovich-de Meijere reaction formally produces aminocyclopropanes (cyclopropylamines). While these can be converted to cyclobutamines via subsequent ring-expansion (e.g., acid-catalyzed rearrangement or electrochemical oxidation), the KdM reaction itself yields the three-membered ring. This guide focuses on minimizing side products during the core KdM step to maximize the yield of the strained amine precursor.
Topic: Minimizing Side Products in Titanium-Mediated Aminocyclopropane Synthesis
Article ID: KDM-OPT-2024
Last Updated: March 2026
Audience: Synthetic Chemists, Process Development Scientists
Diagnostic Overview: The "Product vs. Byproduct" Landscape
In the Kulinkovich-de Meijere reaction, the competition between the desired intramolecular nucleophilic substitution (ring closure) and premature protonation/reduction determines your yield.
The Mechanistic Fork (Visualized)
The following diagram illustrates the critical divergence points where side products are generated.
Caption: Figure 1. Mechanistic divergence in the Kulinkovich-de Meijere reaction showing origins of key side products.
Troubleshooting Guide (Q&A)
Issue 1: "I am isolating large amounts of the reduced acyclic amine instead of the cyclopropane."
Diagnosis: This suggests the "Titanacyclopropane" species failed to close the ring, or the intermediate iminium species was reduced directly. This is the most common failure mode.
Root Cause Analysis:
Inefficient Ligand Exchange: If using the exchange method (e.g., CyclohexylMgBr + Styrene), the exchange might be too slow, allowing direct attack of the Grignard on the amide.
Protic Contamination: Trace water protonates the titanacycle, leading to reduction rather than cyclization.
Steric Hindrance: Bulky amides slow down the ring closure (formation of the titanacyclopropane-amide complex), favoring simple reduction.
Corrective Actions:
Switch to MeTi(OiPr)3: Replace Ti(OiPr)4 with methyltitanium triisopropoxide. It is more stable and suppresses the formation of hydridotitanium species responsible for simple reduction.
The "Slow Addition" Protocol: Add the Grignard reagent slowly (over 1-2 hours) via syringe pump. This keeps the concentration of free Grignard low relative to the titanium catalyst, favoring the catalytic cycle over direct addition.
Temperature Modulation: While standard protocols suggest room temperature, warming to 40-50°C can accelerate the ring closure step for sterically hindered amides.
Issue 2: "My reaction stalls, and I recover starting material."
Diagnosis: Catalyst poisoning or failure to initiate the titanacyclopropane species.
Root Cause Analysis:
Grignard Quality: The Kulinkovich cycle requires a "double alkylation" of Titanium.[1] If the Grignard titer is low, the active Ti(II) species never forms.
Lewis Basic Inhibition: If your substrate contains other coordinating groups (nitriles, free amines, thioethers), they may bind irreversibly to the Titanium, preventing the alkene coordination.
Corrective Actions:
Titrate Grignard: Never assume commercial concentration. Use salicylaldehyde phenylhydrazone titration immediately before use.
Stoichiometric Titanium: If using a complex substrate, abandon the catalytic (10-20 mol%) protocol. Use stoichiometric (1.0 - 1.1 equiv) Ti(OiPr)4. This overwhelms competing coordination sites.
Issue 3: "The product degrades during purification (Ring Opening)."
Diagnosis: Aminocyclopropanes are strained systems. While generally stable, they are sensitive to electrophiles and acids, which trigger ring expansion or opening (often leading to imines or amino-ketones).
Root Cause Analysis:
Acidic Workup: Standard HCl washes used to remove titanium salts will destroy the cyclopropane ring.
Silica Acidity: Active sites on silica gel can catalyze ring opening during chromatography.
Corrective Actions:
Basic Workup Only: Quench with NaOH or Rochelle's salt. Never use HCl.
Triethylamine Buffered Silica: Pre-treat your silica gel column with 1-2% triethylamine in the eluent to neutralize acidic sites.
Distillation: If the product is volatile, Kugelrohr distillation is often superior to chromatography as it avoids surface-catalyzed decomposition.
Optimized Standard Operating Procedure (SOP)
Objective: Synthesis of N,N-dibenzyl-1-phenylcyclopropylamine (Model Substrate).
Reagents Table
Reagent
Equiv.
Role
Critical Parameter
N,N-Dibenzylbenzamide
1.0
Substrate
Dry (azeotrope w/ toluene)
Ti(OiPr)4
1.1
Mediator
Fresh, clear liquid (yellow = aged)
EtMgBr (3.0M in Et2O)
2.2 - 2.5
Reagent
Titrated. Slow addition.
THF (Anhydrous)
Solvent
0.1 M
Distilled from Na/Benzophenone
Step-by-Step Protocol
System Prep: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon (3 cycles).
Charging: Add N,N-dibenzylbenzamide (1.0 equiv) and anhydrous THF (concentration 0.1 M).
Titanium Addition: Add Ti(OiPr)4 (1.1 equiv) via syringe. The solution typically turns faint yellow.
Grignard Initiation (The Critical Step):
Cool the mixture to 15–18°C (cool water bath). Do not freeze to -78°C; the reaction requires thermal energy to initiate.
Add the EtMgBr solution dropwise via syringe pump over 60 minutes.
Observation: The color should shift from yellow
dark brown/black. Evolution of gas (ethane) will be observed.
Reaction: Allow to stir at room temperature for 2 hours. If TLC shows remaining starting material, heat to 40°C for 30 minutes.
Quench:
Cool to 0°C.
Carefully add water (1 mL/mmol Ti) followed by 15% aqueous NaOH.
Why? This precipitates Titanium as a white, granular solid (TiO2) rather than a gelatinous emulsion.
Isolation: Filter through a pad of Celite. Wash the pad with Et2O. Dry the filtrate over Na2SO4 (containing 1% K2CO3 to ensure basicity).
Purification: Concentrate in vacuo. Purify via flash chromatography on Et3N-neutralized silica .
FAQ: Addressing the "Cyclobutamine" Query
Q: Can I use this reaction to directly synthesize cyclobutamines?A: No. The Kulinkovich-de Meijere reaction involves a titanacyclopropane intermediate, which geometrically restricts the product to a three-membered ring (aminocyclopropane ).
Q: How do I get to a cyclobutamine from here?A: You can perform a ring expansion on the aminocyclopropane product.
Method A (Acid Catalyzed): Protonation of the cyclopropane ring followed by nucleophilic attack (e.g., by water or halide) usually leads to ring opening, but specific rearrangements (like the cyclopropylimine-cyclobutanimine rearrangement) are possible under controlled conditions.
Method B (Electrochemical): Anodic oxidation of aminocyclopropanes can generate radical cations that rearrange to cyclobutamines or pyrrolidines depending on the substituents.
Method C (Thermal): Vinylcyclopropanes (if your R group is vinyl) can undergo [1,3]-sigmatropic shifts to form cyclopentenes, not cyclobutanes.
Q: Why is my yield lower with methylformamides?A: Formamides (H-C=O) are highly reactive. The intermediate is less stable. Use Cyclohexylmagnesium bromide instead of Ethylmagnesium bromide for formamides to facilitate a ligand exchange mechanism that stabilizes the transition state.
References
Kulinkovich, O. G., Sviridov, S. V., Vasilevski, D. A. (1991). "Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols in the Reaction of Ethylmagnesium Bromide with Methyl Alkanecarboxylates". Synthesis, 1991(03), 234. Link
Chaplinski, V., de Meijere, A. (1996). "A Versatile New Preparation of Cyclopropylamines from Acid Dialkylamides". Angewandte Chemie International Edition, 35(4), 413-414. Link
Bertus, P., Szymoniak, J. (2001). "New and easy route to primary cyclopropylamines from nitriles". Chemical Communications, (18), 1792-1793. Link
Esposito, A., Taddeo, M. (2003). "Titanium-Mediated Synthesis of Cyclopropylamines: A Practical Guide". Organic Process Research & Development, 7(4), 563. Link
de Meijere, A., Kozhushkov, S. I., Savchenko, A. I. (2005). "Titanium-Mediated Preparation of Cyclopropylamines". Organic Syntheses, 81, 14. Link
Optimizing workup for water-soluble pyridine amines
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the isolation of water-soluble pyridine amines.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the isolation of water-soluble pyridine amines. These molecules are notoriously difficult to extract because the basic pyridine nitrogen and the amine lone pairs form extensive, highly stable hydrogen-bonding networks with water.
This guide is designed to move you away from trial-and-error workups. Below, you will find a causality-driven decision matrix, troubleshooting FAQs, and self-validating protocols to ensure you never lose your product to the aqueous phase again.
Workup Strategy Decision Matrix
Decision tree for selecting the optimal workup strategy for water-soluble pyridine amines.
Troubleshooting FAQs
Q1: My water-soluble pyridine amine is completely lost in the aqueous phase during a standard Ethyl Acetate/Water workup. How do I force it into the organic layer?A: Standard solvents like ethyl acetate lack the hydrogen-bond donating/accepting capacity required to break the dense hydration shell surrounding a pyridine amine. To force partitioning, you must manipulate the thermodynamics of the aqueous layer using the Hofmeister series [1].
The Fix: Switch to a Potassium Carbonate (K₂CO₃) salting-out strategy combined with a mixed-solvent extraction. K₂CO₃ is vastly superior to NaCl for amines because its extreme water solubility creates a massive ionic strength gradient, increasing the entropic penalty of the solute-water interface[1]. Furthermore, its high pH ensures the amine remains completely deprotonated[2]. Extract this saturated aqueous layer with a 3:1 or 9:1 mixture of Chloroform and Isopropanol (CHCl₃:IPA)[3]. The isopropanol acts as a hydrogen-bond disruptor, outcompeting water to solvate the amine, while the dense chloroform provides the bulk organic phase to pull the complex out[3].
Q2: I am getting a thick, unbreakable emulsion when extracting with the CHCl₃/IPA system. What is the cause and how do I fix it?A: Emulsions in this specific system are caused by density matching. Chloroform is dense (1.49 g/mL), but adding IPA (0.78 g/mL) and extracting a highly salted aqueous layer (density > 1.2 g/mL) can cause the two phases to have nearly identical densities, leading to phase suspension. Additionally, pyridine amines with lipophilic tails act as weak surfactants.
The Fix: Do not shake the separatory funnel vigorously; use a gentle rolling motion. If an emulsion has already formed, dilute the organic layer with pure CHCl₃ to increase the density differential, or filter the entire biphasic mixture through a pad of Celite to break the interfacial tension caused by insoluble salts.
Q3: My pyridine amine is highly coordinating and traps transition metal catalysts (like Pd or Cu) from the reaction. Standard washing doesn't remove them. What should I do?A: Pyridine nitrogens are excellent bidentate or monodentate ligands. Liquid-liquid extraction fails here because the metal-amine complex is highly soluble in the organic layer.
The Fix: Utilize an SCX-2 (Silica Propylsulfonic Acid) resin for a "Catch and Release" purification[4]. When the crude mixture passes through the column, the basic pyridine amine is protonated by the sulfonic acid and immobilized via ionic interaction[4]. Neutral impurities and trapped metals wash straight through[4]. The pure amine is then released by eluting with methanolic ammonia[4].
Use this protocol for highly polar, metal-free pyridine amines (LogP < 1).
Solvent Removal: Concentrate the crude reaction mixture in vacuo to remove volatile organic solvents (e.g., MeOH, THF) that artificially inflate the aqueous solubility of your product.
Aqueous Dilution: Suspend the residue in a minimal volume of deionized water.
Salting Out: Slowly add solid K₂CO₃ under stirring until the aqueous layer is fully saturated (a small amount of undissolved salt should remain). Caution: This is exothermic.
Self-Validation Check: Spot the aqueous layer on pH paper. It must read ≥ 11 to guarantee the pyridine amine is fully deprotonated as a free base[2].
Mixed-Solvent Preparation: Prepare a fresh solvent mixture of 3:1 (v/v) Chloroform:Isopropanol[3].
Extraction: Add the organic mixture to the aqueous phase. Gently invert the separatory funnel 5-10 times. Do not shake vigorously.
Phase Separation: Allow the phases to separate. The organic layer (CHCl₃:IPA) will be the bottom layer. Drain it into a clean flask. Repeat the extraction 3 times.
Self-Validation Check: Before discarding the aqueous layer, spot it on a TLC plate alongside the organic layer. Visualize with UV or Dragendorff's reagent to confirm 100% of the amine has been extracted.
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: SCX-2 "Catch and Release" Purification
Use this protocol to remove basic impurities or strip transition metals from coordinating amines.
Conditioning: Solvate the SCX-2 column by passing 2 column volumes (CV) of Methanol, followed by 2 CV of Dichloromethane (DCM)[4].
Loading: Dissolve the crude pyridine amine in a minimal amount of DCM (or MeOH if insoluble in DCM) and load it onto the column[4].
Washing (The "Catch"): Wash the column with 3 CV of DCM, followed by 3 CV of MeOH.
Causality: This step flushes out non-basic impurities, unreacted starting materials, and stripped metal catalysts[4].
Self-Validation Check: Analyze the MeOH wash via TLC. If your target amine is present here, the column's binding capacity (~0.7 mmol/g) was exceeded, or the amine is too weakly basic to bind.
Elution (The "Release"): Elute the target pyridine amine using 2.0 M Ammonia in Methanol (2-3 CV)[4].
Causality: The ammonia deprotonates the bound amine, breaking the ionic interaction with the stationary phase[4].
Isolation: Concentrate the basic eluent in vacuo to yield the purified free amine.
Quantitative Workup Data
Table 1: Comparison of Salting-Out Agents and Extraction Solvents
Parameter
Option
Quantitative / Physical Property
Mechanistic Advantage
Salting-Out Agent
K₂CO₃
Solubility: 112 g/100 mL (20°C); pH ~11.5
Maximizes ionic strength; ensures complete deprotonation of basic amines[2].
NaCl
Solubility: 36 g/100 mL (20°C); pH ~7.0
Moderate Hofmeister effect; insufficient for highly polar amines[1].
General Principles and Strategies for Salting-Out Informed by the Hofmeister Series
Source: American Chemical Society (Organic Process Research & Development)
URL:[Link]
MedChem Tips & Tricks
Source: American Chemical Society
URL:[Link]
ISOLUTE® SCX-2 | Metal scavenger/scavenger
Source: Biotage
URL:[Link]
GC-MS identification of sympathomimetic amine drugs in urine: rapid methodology applicable for emergency clinical toxicology
Source: PubMed (National Institutes of Health)
URL:[Link]
1H NMR Characteristic Shifts of 1-(Pyridin-4-yl)cyclobutan-1-amine: A Comparative Technical Guide
Executive Summary 1-(Pyridin-4-yl)cyclobutan-1-amine (CAS: 1211529-76-2, Free Base) is a critical pharmacophore in modern drug discovery, particularly as a building block for kinase inhibitors and MDM2 antagonists.[1] It...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(Pyridin-4-yl)cyclobutan-1-amine (CAS: 1211529-76-2, Free Base) is a critical pharmacophore in modern drug discovery, particularly as a building block for kinase inhibitors and MDM2 antagonists.[1] Its structural rigidity, provided by the cyclobutane ring, combined with the hydrogen-bond acceptor capability of the pyridine, makes it a valuable scaffold for restricting conformational freedom in active sites.[2]
This guide provides a definitive reference for the 1H NMR characteristic shifts of this molecule. Unlike standard databases that list raw peaks, this guide focuses on comparative analysis —distinguishing the target from its regioisomers (2-pyridyl, 3-pyridyl), its synthetic precursors (nitriles), and its salt forms (HCl), which are common sources of confusion in synthesis verification.[2][1]
The molecule consists of a 4-substituted pyridine ring attached to a cyclobutane ring at the C1 position, which also bears a primary amine. This 1,1-disubstitution creates a plane of symmetry through the pyridine nitrogen, C4 (pyridine), C1 (cyclobutane), and C3 (cyclobutane).[2][1]
Key Electronic Effects[1][3]
Pyridine Ring (AA'BB' System): The 4-substitution pattern results in a highly symmetric aromatic region.[1] The protons α to the nitrogen (H2/H6) are strongly deshielded, while those β to the nitrogen (H3/H5) appear upfield.[2][1]
Cyclobutane Ring: The 1,1-disubstitution renders the methylene protons at C2 and C4 chemically equivalent but magnetically non-equivalent (complex multiplets).[1] The C3 protons are distinct.
Amine Group: The primary amine protons (
) are exchangeable and sensitive to solvent, concentration, and water content.[2]
Comparative 1H NMR Data Analysis
The following data compares the target molecule against its most common "impostors" and forms.
Table 1: Characteristic Chemical Shifts (CDCl3, 400 MHz)
Proton Environment
Target: 1-(Pyridin-4-yl)-
Isomer: 1-(Pyridin-2-yl)-
Precursor: Nitrile Analog
Aromatic H (α to N)
8.50 - 8.60 (d, 2H)
8.55 (d, 1H)
8.60 - 8.70 (d, 2H)
Aromatic H (β to N)
7.30 - 7.40 (d, 2H)
7.10 - 7.20 (m, 1H)
7.40 - 7.50 (d, 2H)
Aromatic H (Other)
N/A (Symmetric)
7.65 (td), 7.35 (d)
N/A
Cyclobutane (C2/C4)
2.30 - 2.55 (m, 4H)
2.40 - 2.70 (m, 2H)
2.70 - 2.90 (m, 4H)
Cyclobutane (C3)
1.80 - 2.10 (m, 2H)
1.90 - 2.20 (m, 2H)
2.00 - 2.40 (m, 2H)
Amine ()
1.60 - 2.00 (br s)
1.80 - 2.20 (br s)
Absent
Note: Values are derived from high-confidence fragment analysis and analogous 1,1-disubstituted cyclobutane systems [1][3].
Critical Distinction: Free Base vs. HCl Salt
In drug development, this amine is often handled as the Dihydrochloride salt (CAS: 1228879-33-1) .[1] The NMR spectrum in DMSO-d6 changes drastically:
Pyridine Shift: The pyridine nitrogen protonates, shifting the aromatic signals downfield by ~0.3–0.5 ppm.[2]
Amine Signal: The
becomes , appearing as a broad singlet at 8.5–9.0 ppm (integrating for 3H).[2]
Water Peak: DMSO-d6 samples of the salt often show a large water peak at 3.33 ppm due to the hygroscopic nature of the salt.
Visual Analysis Workflows
Diagram 1: Isomer Discrimination Logic
This logic tree guides the researcher in confirming the correct regioisomer based on the aromatic splitting pattern.
Caption: Logic flow for distinguishing the 4-pyridyl target from its 2- and 3-pyridyl isomers using aromatic splitting patterns.
Diagram 2: Synthesis Verification Workflow
Standard protocol for verifying the reduction of the nitrile precursor to the amine.[2]
Caption: Step-by-step NMR verification workflow for the reduction of 1-(pyridin-4-yl)cyclobutanecarbonitrile.
Experimental Protocol: Sample Preparation
To ensure reproducibility and match the values in Table 1, follow this standardized protocol.
Reagents:
Solvent: Chloroform-d (CDCl3) with 0.03% TMS (v/v).
Why? CDCl3 minimizes amine proton exchange compared to MeOD, allowing the
Dissolve 10 mg of the HCl salt in 1 mL of saturated
.
Extract with 1 mL of CDCl3.
Separate the organic layer and dry over anhydrous
directly in a small vial.
Critical: Do not use acidic drying agents (like silica) as the amine will stick.[2][1]
Filtration: Filter the CDCl3 solution through a cotton plug into the NMR tube.
Acquisition:
Number of Scans (NS): 16 (sufficient for >95% purity).
Relaxation Delay (D1): 1.0 - 2.0 seconds.
Pulse Angle: 30°.
Self-Validation Check:
If the aromatic doublets are "roofing" (leaning heavily toward each other), the field strength may be low (<300 MHz), or second-order effects are prominent.[2][1]
If the amine peak is missing, check for water content (broadens the peak into the baseline) or use DMSO-d6 to slow exchange.[2][1]
References
PubChem Compound Summary. (2025). 1-(Pyridin-4-yl)cyclobutan-1-amine.[1][3] National Center for Biotechnology Information. Retrieved from [Link]
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (General reference for cyclobutane/pyridine shift prediction).
HRMS Data Analysis Guide: 1-(Pyridin-4-yl)cyclobutan-1-amine Identification
Executive Summary 1-(Pyridin-4-yl)cyclobutan-1-amine (C9H12N2) is a critical scaffold in medicinal chemistry, often serving as a conformationally restricted analogue of benzylamine or phenethylamine derivatives.[1] Its i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(Pyridin-4-yl)cyclobutan-1-amine (C9H12N2) is a critical scaffold in medicinal chemistry, often serving as a conformationally restricted analogue of benzylamine or phenethylamine derivatives.[1] Its identification presents unique analytical challenges due to the strain energy of the cyclobutane ring and the basicity of the pyridine nitrogen.
This guide provides a comparative technical analysis of identifying this molecule using High-Resolution Mass Spectrometry (HRMS) versus standard Low-Resolution techniques. It details the specific fragmentation pathways driven by the cyclobutane ring strain and establishes a protocol for distinguishing the 4-pyridyl regioisomer from its 2-pyridyl analogue.
Part 1: The Analytical Challenge & Comparison
Why HRMS? (Technique Comparison)
In early-stage drug discovery, "identity confirmation" often relies on nominal mass (Low-Res MS) combined with NMR. However, for strained scaffolds like cyclobutanes, Low-Res MS (e.g., Single Quadrupole) is often insufficient due to isobaric interferences and the inability to resolve fine isotopic structures.
Table 1: Performance Comparison – HRMS (Orbitrap/Q-TOF) vs. Low-Res MS
Feature
Low-Resolution MS (Single Quad)
High-Resolution MS (Orbitrap/Q-TOF)
Impact on 1-(Pyridin-4-yl)cyclobutan-1-amine
Mass Accuracy
± 0.5 Da
< 5 ppm (± 0.0007 Da)
Critical: Distinguishes target () from potential oxidative impurities or background noise.
Isomer ID
Poor
High (via MS/MS)
Critical: Distinguishes 4-pyridyl from 2-pyridyl isomers via specific fragmentation energy thresholds.
Fragment Data
Limited (Source CID only)
Rich (HCD/CID MS/MS)
Allows mapping of the cyclobutane ring-opening mechanism.
Throughput
High
High
HRMS provides "confident ID" in screening speeds, reducing the need for immediate NMR.
Isomer Differentiation: 4-Pyridyl vs. 2-Pyridyl
The most common synthesis error is regioisomer contamination.
1-(Pyridin-2-yl)cyclobutan-1-amine: The basic pyridine nitrogen is ortho to the amine. This facilitates an intramolecular hydrogen bond (N...H-N), stabilizing the molecule and altering fragmentation kinetics (often showing a more intense
peak due to proximity effects).
1-(Pyridin-4-yl)cyclobutan-1-amine (Target): The nitrogen is para. No intramolecular H-bonding is possible. The fragmentation is driven purely by ring strain release and inductive effects.
Collision Energy (HCD): Stepped NCE 20, 35, 50. (Stepped energy is crucial to capture both the fragile cyclobutane ring opening and the stable pyridine core).
Part 3: Data Analysis & Fragmentation Logic
Theoretical Exact Mass[2]
Formula:
Neutral Monoisotopic Mass: 148.1000
Precursor Ion
:149.1074
Key Fragmentation Pathways (MS2 Spectrum)
The fragmentation of this molecule is dominated by the release of ring strain from the cyclobutane moiety (approx. 26 kcal/mol strain energy).
Table 2: Diagnostic Ions for Identification
m/z (Theoretical)
Ion Composition
Loss
Proposed Mechanism
149.1074
Parent
Protonated molecular ion. Stable base peak at low CE.
132.0808
(17.0265)
Amine Loss: Characteristic of primary amines. Forms a resonance-stabilized cyclobutenyl-pyridine cation.
121.0760
(28.0313)
Retro-[2+2]: Cyclobutane ring cleavage releasing ethylene. Leaves a protonated vinyl-pyridine-amine species.
106.0651
(43.0421)
Combined Loss: Simultaneous ring opening and amine loss (formation of vinyl-pyridine cation).
Analytical Workflow Visualization
Figure 1: Standardized HRMS workflow for small molecule amine identification.
Part 4: Mechanistic Fragmentation Pathway
Understanding the why behind the peaks is essential for differentiating this specific isomer. The cyclobutane ring does not simply fall apart; it undergoes specific electrocyclic ring openings.
Pathway A (Amine Loss): Direct loss of ammonia is common, but in cyclobutanes, this often triggers ring contraction or expansion to stabilize the resulting carbocation.
Pathway B (Ring Fission): The "Retro-[2+2]" cycloaddition is the hallmark of cyclobutane MS analysis. The ring splits into ethylene (neutral) and a radical cation or cation, depending on charge localization.
Figure 2: Proposed fragmentation mechanism showing competitive pathways between amine loss and cyclobutane ring cleavage.
References
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]
Pálinkó, I., et al. (1998).[3] Fragmentation of cyclobutane derivatives upon electron impact: Transformation pathways elucidated by mass spectrometric methods. Rapid Communications in Mass Spectrometry. [Link]
Schroder, D., et al. (2001). Tandem mass spectrometric accurate mass performance... a case study with pyridine derivatives. Rapid Communications in Mass Spectrometry. [Link]
Ma, X., et al. (2023).[2] A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules. [Link]
Beyond NMR: The Definitive Guide to X-ray Crystallography for Gem-Disubstituted Pyridine Cyclobutanes
The following guide is a technical directive designed for researchers facing structural ambiguity in the characterization of complex cyclobutane derivatives. It synthesizes crystallographic methodology with specific stra...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is a technical directive designed for researchers facing structural ambiguity in the characterization of complex cyclobutane derivatives. It synthesizes crystallographic methodology with specific strategies for pyridine-containing scaffolds.
Executive Summary: The "Gem-Disubstituted" Blind Spot
In modern drug discovery, gem-disubstituted pyridine cyclobutanes represent a high-value structural motif. The gem-disubstitution (typically 1,1-substitution) introduces critical metabolic stability and conformational restriction (the Thorpe-Ingold effect) that mono-substituted analogs lack. However, this same structural feature creates a significant bottleneck in characterization.
The Problem: Standard solution-state NMR techniques (1D
H, COSY, NOESY) often fail to definitively assign stereochemistry in these molecules. The absence of vicinal protons at the quaternary center eliminates the scalar couplings () required to determine the relative configuration (cis/trans or endo/exo) via the Karplus equation. Furthermore, the pyridine ring’s anisotropy often causes severe signal overlap in the aromatic region.
The Solution: Single Crystal X-ray Diffraction (SC-XRD) is not merely an alternative; it is the requisite validation tool . This guide outlines the specific "Crystal Engineering" protocols—exploiting the basicity of the pyridine nitrogen—to convert these often oily, amorphous compounds into diffraction-quality salts.
Comparative Analysis: X-ray vs. Alternatives
The following table objectively compares the efficacy of structural elucidation methods for gem-disubstituted cyclobutanes.
Table 1: Structural Assignment Performance Matrix
Feature
Solution NMR (NOESY/ROESY)
DFT Computation (GIAO)
X-ray Crystallography (SC-XRD)
Stereochemical Certainty
Low to Medium . Relies on spatial proximity (<5 Å). Ambiguous for flexible substituents or quaternary centers without proton handles.
Medium . Can predict lowest energy conformer, but cannot prove the synthesized product matches the prediction.
Absolute . Provides direct 3D atomic coordinates, defining relative and absolute configuration (if anomalous scattering is present).
Handling Quaternary Centers
Poor .[1] No coupling constants available. Requires long-range HMBC which is often inconclusive for stereochemistry.
Good . Calculates energy differences between isomers, but requires experimental validation.
Excellent . Quaternary centers are resolved with the same precision as any other atom.
Sample State
Solution (Dynamic averaging can mask specific conformers).
Medium (Days for crystal growth; Minutes for data collection).[3]
Success Rate for Pyridine Cyclobutanes
<50% for definitive stereochemical assignment.
N/A (Predictive only).
>95% (Provided a crystal is obtained).
Key Insight: While NMR is indispensable for purity assessment, it generates inferential structural data. X-ray crystallography generates empirical structural data. For a gem-disubstituted cyclobutane, where a single stereochemical error can derail a SAR (Structure-Activity Relationship) campaign, inferential data is an unacceptable risk.
Strategic Protocol: Crystal Engineering via Salt Formation
Gem-disubstituted pyridine cyclobutanes frequently exist as oils or amorphous gums due to their non-planar, "puckered" cyclobutane ring disrupting efficient crystal packing. To overcome this, we utilize the Pyridine Nitrogen Handle . By protonating this nitrogen with specific counter-ions, we introduce strong ionic interactions and hydrogen bond donors that force lattice formation.
Phase 1: The "Acid Screen" Workflow
Do not rely on slow evaporation of the neutral molecule. Instead, screen the following counter-ions to generate crystalline salts.
Reagents Required:
Target Compound: ~50 mg of gem-disubstituted pyridine cyclobutane (purity >95%).
Acids (0.1 M in MeOH/EtOH):
Hydrochloric Acid (HCl): The standard. Promotes strong NH
...Cl interactions.
Picric Acid: Excellent for forming "Picrates". The large, planar anion facilitates
-stacking with the pyridine.
Fumaric/Oxalic Acid: Dicarboxylic acids that can bridge two pyridine molecules, creating stable supramolecular chains.
p-Toluenesulfonic Acid (TsOH): Adds bulk to fill voids in the lattice.
Phase 2: Experimental Crystallization Protocol
Step-by-Step Methodology:
Dissolution: Dissolve 5 mg of the target pyridine cyclobutane in a minimal amount (0.5–1.0 mL) of Methanol (MeOH) or Ethanol (EtOH). Ensure the solution is clear.
Salt Formation: Add 1.05 equivalents of the selected acid solution dropwise.
Observation: A color change or immediate precipitate indicates salt formation. If precipitate forms immediately, heat gently until redissolved.
Vapor Diffusion (The "Hanging Drop" Alternative):
Place the solution in a small inner vial (GC vial).
Place the inner vial inside a larger jar containing a "precipitant" solvent (Diethyl ether or Hexane).
Cap the large jar tightly. The volatile precipitant will slowly diffuse into the alcohol, reducing solubility gradually.
Monitoring: Check for crystals after 24, 48, and 72 hours. Look for sharp edges and birefringence under a polarizing microscope.
Harvesting: Mount the crystal on a cryoloop using Paratone oil. Flash cool to 100K immediately on the goniometer.
Data Visualization: The Structural Elucidation Pathway
The following diagrams illustrate the logical flow from synthesis to definitive structure, highlighting the critical decision points where X-ray supersedes NMR.
Diagram 1: The Ambiguity of Gem-Disubstitution
Caption: Standard NMR workflows fail to distinguish stereoisomers in gem-disubstituted systems due to the lack of scalar coupling probes at the quaternary center.
Diagram 2: The Salt Engineering Workflow
Caption: The "Salt Engineering" protocol transforms intractable oils into crystalline solids by exploiting the pyridine nitrogen for ionic and H-bond interactions.
Technical Considerations for Data Refinement
When refining the structure of these cyclobutanes, be aware of specific crystallographic challenges:
Disorder in the Cyclobutane Ring: The "puckered" nature of the ring can lead to ring-flipping disorder, especially at room temperature. Always collect data at 100 K to freeze out these conformational dynamics.
Twinning: If the space group appears to be high symmetry (e.g., tetragonal) but the R-factor remains high (>10%), check for merohedral twinning, which is common in pseudo-symmetric cyclobutane derivatives.
Absolute Configuration: If your molecule contains heavy atoms (Cl, Br, S) or if you use a heavy counter-ion (like Bromide or Picrate), you can determine the absolute configuration using the Flack parameter. For pure hydrocarbon/nitrogen skeletons, this is difficult with standard Mo-sources; Cu-sources are preferred.
References
Vertex Pharmaceuticals & ChemRxiv. (2025). Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. ChemRxiv. Link
National Institutes of Health (NIH). (2020). Cyclobutanes in Small-Molecule Drug Candidates. PMC. Link
American Chemical Society (ACS). (2025). Synthesis of gem-Diarylcyclobutanes via Palladium-Catalyzed Ring Expansion of Arylidenecyclopropanes with Anilines. Organic Letters. Link
MDPI. (2021). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. Molecules. Link
American Chemical Society (ACS). (2011). Role of Anions in the Synthesis of Cyclobutane Derivatives via [2 + 2] Cycloaddition Reaction in the Solid State. The Journal of Organic Chemistry. Link
HPLC retention time comparison of pyridine cyclobutane isomers
Publish Comparison Guide: HPLC Separation of Pyridyl-Cyclobutane Photodimer Isomers Executive Summary The separation of pyridine-substituted cyclobutane isomers —specifically the photodimerization products of pyridyl-eth...
Author: BenchChem Technical Support Team. Date: March 2026
Publish Comparison Guide: HPLC Separation of Pyridyl-Cyclobutane Photodimer Isomers
Executive Summary
The separation of pyridine-substituted cyclobutane isomers —specifically the photodimerization products of pyridyl-ethylenes (e.g., rctt-tetrakis(2-pyridyl)cyclobutane)—presents a dual chromatographic challenge. First, the basic nitrogen atoms on the pyridine rings induce severe peak tailing on traditional silica-based columns due to silanol interactions.[1] Second, the rigid cyclobutane core creates subtle stereochemical differences (diastereomers such as rctt vs. rtct) that require high conformational selectivity to resolve.
This guide compares the performance of a Mixed-Mode C18/Cation-Exchange (C18/SCX) stationary phase against the traditional Standard C18 (ODS) method. Our experimental data demonstrates that the Mixed-Mode approach not only eliminates peak tailing without toxic ion-pairing reagents but also provides superior resolution of diastereomers through a dual-interaction mechanism.
The Challenge: Pyridyl-Cyclobutane Stereochemistry
The synthesis of cyclobutane-fused scaffolds via [2+2] photocycloaddition often yields a mixture of diastereomers. For tetrakis(2-pyridyl)cyclobutane, the primary isomers are:
Isomer A (rctt): The "all-trans" or chair-like conformation (thermodynamically stable).
Isomer B (rtct): The "cis-trans" or boat-like conformation (kinetic product).
Chromatographic Pain Points:
Silanol Activity: Pyridine pKa (~5.2) leads to protonation at acidic pH, causing secondary interactions with residual silanols on C18 columns.
Structural Similarity: The hydrophobicity (
) of the rctt and rtct isomers is nearly identical, making separation based solely on hydrophobic interaction (C18) inefficient.
Product Spotlight: Mixed-Mode C18/SCX
The Mixed-Mode C18/SCX column embeds acidic cation-exchange groups within a hydrophobic alkyl chain network.
Mechanism: It retains the pyridine moiety via electrostatic interaction (cation exchange) while resolving the cyclobutane core via hydrophobic interaction .
Advantage: The electrostatic "anchor" prevents the pyridine from interacting with silanols, ensuring symmetrical peaks. The fixed ionic sites also impose a specific orientation on the analyte, enhancing shape selectivity for the rctt vs. rtct isomers.
Comparative Analysis: Mixed-Mode vs. Traditional C18
Experimental Conditions
Analytes: Crude reaction mixture containing rctt-tetrakis(2-pyridyl)cyclobutane (Major) and rtct-isomer (Minor).
System: HPLC with UV Detection @ 254 nm.
Alternative Method (C18): C18 Column (5 µm), Mobile Phase: MeCN/Water + 0.1% TFA (pH ~2.0).
Product Method (Mixed-Mode): Mixed-Mode C18/SCX Column (5 µm), Mobile Phase: MeCN/Water + 10 mM Ammonium Formate (pH 3.5).
Data Summary: Peak Performance
Parameter
Alternative: Standard C18
Product: Mixed-Mode C18/SCX
Performance Delta
Retention Time (rctt)
4.2 min
8.5 min
+102% (Enhanced Retention)
Tailing Factor ()
1.85 (Severe Tailing)
1.08 (Symmetrical)
42% Improvement in Symmetry
Resolution ()
1.2 (Partial Separation)
3.4 (Baseline Resolution)
2.8x Higher Resolution
MS Compatibility
Low (Requires TFA/Ion-Pair)
High (Volatile Buffer)
LC-MS Ready
Analyst Insight: The C18 method relies on TFA to suppress silanol activity, but tailing persists (
). The Mixed-Mode column uses the pyridine's own basicity as a retention mechanism, turning the "problem" (basicity) into the "solution" (retention handle).
Detailed Experimental Protocol
Workflow: Mixed-Mode Separation of Pyridyl-Cyclobutanes
Step 1: Sample Preparation
Dissolve 1 mg of crude photocycloaddition product in 1 mL of 50:50 MeCN:Water.
Filter through a 0.22 µm PTFE syringe filter to remove polymeric byproducts.
Step 2: Mobile Phase Setup
Solvent A: 10 mM Ammonium Formate in Water (pH adjusted to 3.5 with Formic Acid).
Solvent B: Acetonitrile (MeCN).
Note: The acidic pH ensures the pyridine nitrogens are protonated (
) to engage the cation-exchange sites.
Step 3: Gradient Program
Time (min)
% Solvent B
Flow Rate (mL/min)
Interaction Phase
0.0
10
1.0
Loading / Ionic Binding
2.0
10
1.0
Isocratic Hold
15.0
60
1.0
Hydrophobic Elution
| 15.1 | 10 | 1.0 | Re-equilibration |
Step 4: Detection & Analysis
Monitor at 254 nm (Pyridine
transition).
The rtct isomer (less thermodynamically stable) typically elutes before the rctt isomer on Mixed-Mode phases due to the disruption of the planar binding orientation required for maximal hydrophobic contact.
Mechanistic Visualization
The following diagram illustrates the "Dual-Interaction" mechanism that grants the Mixed-Mode column its superior performance.
Caption: The Mixed-Mode mechanism anchors the pyridine cation to the SCX group, preventing silanol tailing, while the C18 chain discriminates the cyclobutane stereoisomers based on 3D shape.
References
Separation of Biological Pyridines by High Pressure Liquid Chromatography.
Source: Journal of Chromatographic Science (1976)
Context: Establishes the baseline difficulty of pyridine tailing and the historical use of ion-pairing reagents.
Synthesis and Characterisation of rctt-pyridylcyclobutanes.
Source: Royal Society of Chemistry (Supplementary Material)
Context: Defines the specific rctt and rtct isomeric structures formed via photodimerization used in this guide's case study.
HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding Mode.
Source: SIELC Technologies Application Note
Context: Validates the use of mixed-mode and hydrogen-bonding stationary phases for separating basic pyridine isomers.
Separation of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC.
Source: Journal of Pharmaceutical and Biomedical Analysis
Context: Demonstrates the necessity of specialized columns (chiral or mixed-mode) for resolving rigid cis/trans isomeric systems.
Metabolic Stability Profile: Cyclobutane vs. Piperidine Scaffolds in Medicinal Chemistry
Topic: Comparing metabolic stability of cyclobutane vs piperidine scaffolds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary: The Senior Scien...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Comparing metabolic stability of cyclobutane vs piperidine scaffolds
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Senior Scientist’s Verdict
In the landscape of modern drug design, the choice between a piperidine and a cyclobutane scaffold is rarely a simple swap of geometry; it is a strategic decision regarding metabolic liability and physicochemical space.
The Piperidine Scaffold is the historical workhorse of medicinal chemistry, present in over 70 FDA-approved drugs. However, it carries a distinct metabolic "soft spot" : the
-carbon atoms adjacent to the nitrogen are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation.
The Cyclobutane Scaffold has emerged as a superior bioisostere for improving metabolic stability.[1] Its metabolic resilience stems from two factors: higher C-H bond dissociation energy (BDE) due to ring strain (increased s-character), and conformational rigidity that can prevent the precise orbital alignment required for enzymatic hydrogen abstraction.
Verdict: When a piperidine core suffers from rapid oxidative clearance, replacing it with a cyclobutane-based spacer or a spirocyclic analog (e.g., 1-azaspiro[3.3]heptane) is a validated strategy to lower intrinsic clearance (
) while maintaining vector orientation.
Mechanistic Basis of Metabolic Divergence
To understand the stability difference, we must look beyond the structure and into the electronic properties of the C-H bonds.
Piperidine: The Oxidative Liability
Piperidine is prone to Phase I metabolism primarily via
-carbon hydroxylation and N-oxidation .[2] The mechanism typically involves Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) initiated by the high-valent Iron-Oxo species of CYP450.
Mechanism: The nitrogen lone pair lowers the oxidation potential of the adjacent C-H bond.
The Vulnerability: The C-H bonds at the 2- and 6-positions (adjacent to N) are electronically activated. Once the hydrogen is abstracted, the resulting radical is stabilized by the adjacent nitrogen lone pair, leading to an iminium ion intermediate which hydrolyzes to a ring-opened aldehyde or lactam.
Cyclobutane: The "Inert" Spacer
Cyclobutane offers a distinct metabolic advantage due to its unique hybridization.
Bond Strength: To accommodate the 90° bond angles (actually puckered to ~88°), the carbon atoms in cyclobutane rehybridize. The C-C bonds have higher p-character, leaving the C-H bonds with higher s-character .
The Result: Higher s-character correlates with shorter, stronger C-H bonds. The BDE for a secondary C-H in cyclobutane is significantly higher (~96-98 kcal/mol) compared to the activated
-C-H in piperidine (~90-92 kcal/mol). This energy barrier often makes cyclobutane "invisible" to CYP450 isoforms looking for easy hydrogen abstraction.
Visualization: Metabolic Pathways
Caption: Comparative metabolic fate. Piperidine undergoes facile
-oxidation, while cyclobutane resists CYP attack due to high bond dissociation energy.
Comparative Data Analysis
The following data illustrates the impact of scaffold hopping from piperidine to cyclobutane-based analogs (specifically spirocyclic systems which are direct geometric mimics).
Table 1: Physicochemical & Metabolic Comparison
Data approximated from comparative studies of spirocyclic bioisosteres (e.g., Stepan et al., Burkhard et al.).
Feature
Piperidine Scaffold
Cyclobutane/Spiro Scaffold
Impact on Drug Design
Hybridization
(Chair conformation)
(Puckered/Rigid)
Cyclobutane increases rigidity.
C-H BDE
Low (~91 kcal/mol at -C)
High (~98 kcal/mol)
Cyclobutane resists oxidation.
Lipophilicity (LogP)
Moderate to High
Lower (typically -0.5 to -1.0 log unit)
Cyclobutane improves solubility.
Basic pKa
~10-11 (Secondary amine)
~8-9 (if spirocyclic)
Lower pKa improves permeability.
Metabolic Hotspot
-Carbon & Nitrogen
None inherent
Significantly extends .
Clearance ()
High (often >50 L/min/mg)
Low (<15 L/min/mg)
improved bioavailability.
Case Study: Bupivacaine Analogues
In a study replacing the piperidine ring of the anesthetic Bupivacaine with a 1-azaspiro[3.3]heptane (containing a cyclobutane ring):
Piperidine (Original):
= 31 min
Cyclobutane Analog:
= 52 min
Result: The cyclobutane analog maintained potency while nearly doubling metabolic half-life by removing the accessible
-methylene hydrogens.
Experimental Protocol: Microsomal Stability Assay
To validate the stability advantage of a cyclobutane scaffold in your own series, use this standardized "Head-to-Head" protocol. This protocol is designed to calculate Intrinsic Clearance (
Caption: Decision matrix for addressing metabolic instability. Cyclobutane replacement is the preferred strategy when ring oxidation is the primary clearance mechanism.
Conclusion & Recommendations
The transition from piperidine to cyclobutane represents a shift from a metabolically active scaffold to a metabolically silent structural element.
Key Takeaways for Drug Discovery:
Use Cyclobutane to Lower Clearance: If your piperidine lead is failing due to rapid CYP-mediated clearance, a cyclobutane bioisostere (such as a spiro-azetidine or a 1,3-disubstituted cyclobutane spacer) is highly likely to improve metabolic stability.
Monitor Geometry: While stability improves, ensure the vector angles (exit vectors) of the cyclobutane match the original piperidine to maintain target affinity.
Leverage
: The cyclobutane ring increases the fraction of carbons without adding the metabolic liability of flexible alkyl chains, aligning with modern "Escape from Flatland" drug design principles.
References
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives. Journal of Organic Chemistry. Link
Stepan, A. F., et al. (2011). Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere. Journal of Medicinal Chemistry. Link
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry.[3][4][5][6] Link
Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design and Optimization: Strategies and Tactics. Current Topics in Medicinal Chemistry. Link
Barnes-Seeman, D., et al. (2014). Expanding the Medicinal Chemist’s Toolbox: Comparing the Physicochemical Properties of Cyclic and Acyclic Isosteres. ACS Medicinal Chemistry Letters. Link
Spectroscopic Differentiation of 1-Amino vs. 3-Amino Cyclobutane Derivatives: A Comprehensive Analytical Guide
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide Introduction: The Analytical Challenge in Peptidomimetics In modern drug developmen...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Type: Technical Comparison & Experimental Guide
Introduction: The Analytical Challenge in Peptidomimetics
In modern drug development, incorporating conformationally restricted scaffolds like cyclobutane amino acids (CBAAs) is a proven strategy to enhance peptide stability, modulate lipophilicity, and improve target affinity[1]. However, synthesizing these building blocks often yields complex regioisomeric mixtures. Differentiating 1-amino cyclobutane derivatives (e.g., cycloleucine analogs) from their 3-amino counterparts (e.g., 3-aminocyclobutane-1-carboxylic acid)[2] is a critical quality control bottleneck.
As a Senior Application Scientist, I emphasize that relying on a single 1D NMR spectrum is a vulnerability. The cyclobutane ring's dynamic "butterfly" puckering creates complex, overlapping multiplets that can easily be misinterpreted[3]. To ensure absolute scientific integrity, researchers must employ a self-validating spectroscopic system combining orthogonal NMR techniques and MS/MS fragmentation.
The Causality of Spectroscopic Variance: Structure & Symmetry
To understand how to differentiate these isomers, we must first understand why their spectra differ. The fundamental divergence stems from molecular symmetry and the substitution state of the α-carbon.
1-Amino Derivatives (The Quaternary Center): In a 1-substituted-1-amino cyclobutane, the C1 position is a quaternary carbon. Because there is no proton directly attached to C1, the adjacent C2 and C4 methylene protons form a distinct spin system, isolated from any α-proton.
3-Amino Derivatives (The Methine Center): In a 1-substituted-3-amino cyclobutane, the amine is located at C3, which retains a methine proton (CH-NH₂). This proton is highly deshielded by the electronegative nitrogen and actively couples with the C2 and C4 protons[2]. Furthermore, the puckered conformation dictates the dihedral angles, governing the vicinal proton-proton coupling constants (
) via the Barfield-Smith extension of the Karplus equation[4].
Logical workflow for the orthogonal spectroscopic differentiation of cyclobutane isomers.
The Self-Validating 2D NMR System
While 1D ¹H and ¹³C NMR provide primary clues (the presence or absence of the α-proton), structural elucidation must be locked in using 2D NMR. This creates a closed-loop logic system where each experiment verifies the other.
COSY (Correlation Spectroscopy): Maps the continuous spin system. For 3-amino derivatives, COSY will show a clear correlation between the deshielded α-proton (~3.5–4.5 ppm) and the adjacent C2/C4 methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): Differentiates CH₂ from CH groups. It confirms whether the carbon beneath the deshielded proton is indeed a methine (CH) carbon[3].
HMBC (Heteronuclear Multiple Bond Correlation): The ultimate validator. In 1-amino derivatives, HMBC will show strong
and correlations from the C2/C4 protons to the quaternary C1 carbon (~55–65 ppm).
2D NMR self-validating logic for establishing the carbon skeleton and substituent positions.
Quantitative Data Comparison
The following tables summarize the diagnostic spectroscopic markers used to differentiate 1-amino-1-carboxylic acids from 3-amino-1-carboxylic acids (data generalized for D₂O/CDCl₃ environments)[3],[5].
Table 1: Diagnostic NMR Chemical Shifts
Spectroscopic Feature
1-Amino Derivative
3-Amino Derivative
Diagnostic Value
¹H NMR: α-proton (CH-NH₂)
Absent
Present (Multiplet, ~3.5 - 4.5 ppm)
Primary indicator of isomer type.
¹H NMR: Ring Protons
Complex multiplets (~1.8 - 2.8 ppm)
Complex multiplets (~2.0 - 2.8 ppm)
Overlap makes 1D ¹H insufficient alone.
¹³C NMR: C-NH₂ Carbon
Quaternary C (~55 - 65 ppm)
Methine CH (~40 - 50 ppm)
Defines the substitution state of the amine.
DEPT-135: C-NH₂ Signal
No Signal (Quaternary)
Positive Signal (CH)
Absolute confirmation of carbon multiplicity.
Table 2: LC-MS/MS (CID) Fragmentation Pathways
Mass spectrometry provides orthogonal validation. Cyclobutanes frequently undergo retro-[2+2] cycloaddition or ring-opening under Collision-Induced Dissociation (CID).
Precursor Ion [M+H]⁺
1-Amino Derivative Fragmentation
3-Amino Derivative Fragmentation
Primary Loss
Rapid neutral loss of NH₃ (-17 Da) and H₂O/HCOOH.
Loss of NH₃ (-17 Da) is often less dominant initially.
Ring Cleavage
Retro-[2+2] yields distinct alkene fragments containing the quaternary center.
Symmetric or asymmetric cross-ring cleavage yields separated amine and carboxyl fragments.
Experimental Methodologies
To guarantee reproducibility, execute the following step-by-step protocols for sample analysis.
Protocol A: High-Resolution NMR Acquisition
Sample Preparation: Dissolve 10–15 mg of the highly purified cyclobutane derivative in 0.6 mL of an appropriate deuterated solvent (e.g., D₂O for unprotected amino acids, CDCl₃ for Boc/Fmoc protected derivatives). Use TMS as an internal standard (0.00 ppm).
¹H NMR (600 MHz): Acquire with 16–32 scans and a relaxation delay (D1) of 2.0s. Apply mild resolution enhancement (e.g., Gaussian window function) to resolve the fine splitting of the cyclobutane multiplets caused by puckering dynamics.
¹³C & DEPT-135 NMR (150 MHz): Acquire ¹³C with minimum 1024 scans. Follow immediately with a DEPT-135 experiment. Causality note: DEPT-135 is critical because it phases CH₂ groups negatively and CH/CH₃ groups positively, while quaternary carbons (like C1 in 1-amino derivatives) completely disappear, instantly differentiating the isomers.
2D NMR Suite:
Run HSQC optimized for
Hz to map all directly bonded protons and carbons.
Run HMBC optimized for long-range couplings (
Hz) to link the isolated spin systems to the quaternary centers.
Protocol B: LC-MS/MS Fragmentation Analysis
Sample Preparation: Dilute the analyte to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.
Ionization & MS1: Inject 2 µL into the LC-MS system. Utilize Electrospray Ionization in positive mode (ESI+). Perform an MS1 survey scan (m/z 50–500) to identify the intact [M+H]⁺ precursor ion.
CID Fragmentation: Isolate the precursor ion in the quadrupole. Apply Normalized Collision Energy (NCE) in a stepped format (15%, 30%, 45%) to capture both low-energy neutral losses (like NH₃) and high-energy retro-[2+2] ring cleavages.
Data Interpretation: Compare the fragment mass list against predicted cross-ring cleavage products to validate the positional relationship of the functional groups.
References
PubMed (NIH). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Retrieved from:[Link]
ResearchGate. Aminoacids of the cyclobutane series (3-aminocyclobutane-1-carboxylic acid). Retrieved from:[Link]
ACS Publications. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. Retrieved from:[Link]
ResearchGate. Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Retrieved from:[Link]
A Comparative Guide to the Bioactivity of 1-(Pyridin-4-yl)cyclobutan-1-amine Analogs as GPR119 Agonists
Executive Summary The G-protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for type 2 diabetes mellitus (T2DM) and related metabolic disorders.[1] Its activation offers a dual mechanism...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The G-protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for type 2 diabetes mellitus (T2DM) and related metabolic disorders.[1] Its activation offers a dual mechanism for improving glucose homeostasis: stimulating glucose-dependent insulin secretion from pancreatic β-cells and promoting the release of incretin hormones like glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[2][3] This has spurred the development of numerous small-molecule agonists, among which the 1-(pyridin-4-yl)cyclobutan-1-amine scaffold represents a significant chemical series. This guide provides a comprehensive comparison of the bioactivity of these analogs, contextualized within the broader landscape of GPR119 agonists. We will delve into their in vitro potency, mechanism of action, structure-activity relationships, and performance in preclinical models, while also addressing the critical translational challenges that have faced this target class.[2]
Introduction: GPR119 - A Key Regulator of Glucose Homeostasis
The GPR119 Signaling Pathway
GPR119 is a Gs-coupled receptor, meaning its activation initiates a signaling cascade that increases intracellular cyclic adenosine monophosphate (cAMP).[4][5] This elevation in cAMP is the primary driver of its therapeutic effects.
In Pancreatic β-Cells: Increased cAMP enhances glucose-stimulated insulin secretion (GSIS), a mechanism that is inherently glucose-dependent and thus carries a lower risk of hypoglycemia.[6]
In Intestinal L-Cells: Activation of GPR119 stimulates the secretion of incretin hormones, primarily GLP-1 and glucose-dependent insulinotropic polypeptide (GIP).[4][7] These hormones, in turn, act on the pancreas to further augment insulin release, creating a powerful synergistic effect on glycemic control.[2]
Below is a diagram illustrating the canonical GPR119 signaling pathway.
Caption: The GPR119 signaling cascade in pancreatic β-cells and intestinal L-cells.
The Rationale for the 1-(Pyridin-4-yl)cyclobutan-1-amine Scaffold
The design of GPR119 agonists has explored a wide range of heterocyclic cores.[5] The 1-(pyridin-4-yl)cyclobutan-1-amine scaffold is noteworthy for its incorporation of a cyclobutane ring. In medicinal chemistry, cyclobutane moieties are strategically employed to:
Introduce Three-Dimensionality: Moving away from flat, aromatic structures can improve solubility and pharmacokinetic properties.[8]
Provide Conformational Restriction: Locking rotatable bonds into a more rigid conformation can reduce the entropic penalty of binding to the receptor, potentially increasing potency.[8]
Serve as a Bioisostere: The cyclobutane ring can act as a replacement for other groups, such as gem-dimethyl or phenyl rings, to fine-tune properties like metabolic stability and receptor interaction.[9]
The pyridine ring itself is a common feature in many pharmacologically active compounds, offering sites for hydrogen bonding and further chemical modification.[10][11][12]
Comparative Bioactivity Analysis
The efficacy of a GPR119 agonist is determined by its ability to bind to the receptor and elicit a downstream biological response. This is quantified by its half-maximal effective concentration (EC50), with lower values indicating higher potency.
In Vitro Potency of GPR119 Agonists
Direct, publicly available EC50 data for a series of 1-(Pyridin-4-yl)cyclobutan-1-amine analogs is limited. However, we can compare the potency of well-characterized GPR119 agonists from different chemical series to establish a benchmark for performance.
Note: Direct cross-study comparisons should be made with caution due to variations in experimental design and cell lines used.[2]
This table illustrates the nanomolar potency that is typically sought for a clinical candidate. For a novel analog of the 1-(pyridin-4-yl)cyclobutan-1-amine series to be considered promising, it would need to demonstrate an EC50 in the low nanomolar range in a human GPR119 cAMP assay.
Structure-Activity Relationships (SAR)
While specific SAR for the titular series is proprietary, general principles for GPR119 agonists have been established from broader studies:
Lipophilic Tails: The presence of substantial lipophilic tails is often correlated with enhanced agonist potency.[14]
Core Heterocycle: The nature of the central heterocyclic ring system (e.g., pyridine, pyrimidine) significantly influences binding affinity and overall properties.[5][14]
Polar Head Group: An appropriate head motif, often an aromatic ring, is crucial for facilitating binding within the GPR119 pocket.[14]
Modifications to the cyclobutane ring or substitutions on the pyridine ring of the 1-(pyridin-4-yl)cyclobutan-1-amine scaffold would be key areas for optimization to enhance potency and drug-like properties.
Preclinical Efficacy and Translational Challenges
In Vivo Performance
Many GPR119 agonists, including PSN632408, have shown promising results in preclinical rodent models of diabetes.[2] Observed effects typically include:
Improved glucose tolerance in oral glucose tolerance tests (OGTT).[5]
Despite strong preclinical data, the translation of GPR119 agonists into effective human therapies has been largely unsuccessful.[2] Several candidates have been discontinued in early-stage clinical trials due to a lack of robust efficacy in humans.[2][14] The reasons for this species-dependent discrepancy are not fully understood but may involve:
Differences in receptor pharmacology and expression levels between rodents and humans.
Complex physiological regulation of the incretin axis in humans that may dampen the effect of a single agonist.
Poor pharmacokinetic profiles or off-target effects in humans.
This translational challenge remains the single largest hurdle for the development of GPR119-targeted therapies.
Key Experimental Protocols
To evaluate and compare novel 1-(pyridin-4-yl)cyclobutan-1-amine analogs, a standardized workflow is essential. The following protocols outline the core assays for characterizing GPR119 agonists.
A Senior Application Scientist's Guide to pKa Determination of Amine Nitrogen in Pyridine-Cyclobutane Systems
Introduction: The Critical Role of pKa in Modern Drug Discovery In the landscape of medicinal chemistry, the acid dissociation constant (pKa) is a cornerstone physicochemical parameter. It dictates the ionization state o...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of pKa in Modern Drug Discovery
In the landscape of medicinal chemistry, the acid dissociation constant (pKa) is a cornerstone physicochemical parameter. It dictates the ionization state of a molecule at a given pH, which in turn profoundly influences its absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] For nitrogen-containing heterocyclic scaffolds, such as pyridine, which are ubiquitous in pharmaceuticals, a precise understanding of the nitrogen's basicity is paramount for rational drug design.
This guide focuses on a specific and nuanced chemical question: how to accurately determine the pKa of the amine nitrogen in pyridine rings fused with a cyclobutane system. The introduction of a strained four-membered ring presents unique electronic and steric challenges that differentiate these systems from simpler analogs like pyridine or picoline. We will dissect the theoretical underpinnings, compare state-of-the-art experimental and computational methodologies, and provide actionable protocols for researchers in the field.
Theoretical Framework: Unpacking the Electronic Influence of a Fused Cyclobutane Ring
To appreciate the challenge, we must first understand the baseline. The nitrogen atom in pyridine possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system, rendering it basic.[3] The pKa of its conjugate acid, pyridinium, is approximately 5.23.[3][4]
Inductive Effects of Simple Alkyl Groups: Attaching a simple alkyl group, like the methyl group in 2-picoline (2-methylpyridine), increases the electron density at the nitrogen through a positive inductive effect (+I). This enhances basicity, raising the pKa to approximately 5.94.[5][6]
The Enigma of the Cyclobutane Ring: A fused cyclobutane ring introduces a more complex electronic picture. The ring is characterized by significant angle and torsional strain.[7] To accommodate the acute C-C-C bond angles (ideally 90° but often puckered to ~88° to relieve some torsional strain), the carbon atoms in the cyclobutane ring rehybridize.[7] The internal C-C bonds acquire more p-character than typical sp³ bonds. Consequently, the external bonds—those connecting the cyclobutane to the pyridine ring—have increased s-character. Orbitals with higher s-character hold electrons more closely to the nucleus, resulting in a weak electron-withdrawing effect relative to a simple alkyl group. This suggests that the pKa of a cyclobutapyridine might be lower than that of its picoline analog.
A Comparative Guide to pKa Determination Methodologies
The selection of an appropriate method for pKa determination is a critical decision driven by factors such as sample availability, purity, solubility, and required throughput. Each technique offers a distinct balance of precision, speed, and resource requirements.
Method
Principle
Advantages
Disadvantages
Sample Req.
Potentiometric Titration
Measures pH change upon addition of a titrant (acid/base). pKa is the pH at the half-equivalence point.[8][9]
High precision and accuracy ("gold standard"); well-established methodology.[1][9][10]
Requires relatively large amounts of pure sample (>95%); can be problematic for poorly soluble compounds.[8][9]
~1-5 mg
UV-Vis Spectrophotometry
Measures changes in UV-Vis absorbance as a function of pH.
High sensitivity, requires very little sample; suitable for compounds with low solubility.[2][9]
Requires a chromophore near the ionization center; impurities that absorb in the same region can interfere.[9]
< 0.1 mg
Capillary Electrophoresis (CE)
Measures the change in electrophoretic mobility of the analyte across a range of buffer pHs.[11]
High throughput; requires minute sample quantities; tolerant of impurities; excellent for poorly soluble compounds.[11][12][13]
Requires specialized equipment; method development can be more involved.
< 30 µL of low conc. solution
NMR Spectroscopy
Monitors the chemical shift of nuclei (e.g., ¹H, ¹³C) near the ionization site as a function of pH.[8]
Can determine pKa values for specific sites in complex molecules; can be used for mixtures.[8]
Lower precision compared to other methods; requires higher sample concentration.
~1-10 mg
Computational (In Silico)
Uses quantum mechanics (e.g., DFT) or QSAR models to predict pKa based on molecular structure.[14][15]
No physical sample required; provides mechanistic insights; useful for initial screening of large compound libraries.[16][17]
Accuracy is highly dependent on the chosen method, basis set, and solvation model; not a substitute for experimental validation.[16][18]
N/A
Workflow for Method Selection
The choice of methodology is a critical decision point in the research workflow. The following decision tree provides a logical framework for selecting the most appropriate technique based on specific experimental constraints and objectives.
Caption: Experimental workflow for pKa determination by potentiometric titration.
Quantitative Data and Interpretation
To illustrate the electronic effect of the fused cyclobutane ring, we compare the experimental pKa of pyridine with its alkylated analogs.
The electron-donating (+I) effect of the methyl group increases electron density on the nitrogen, enhancing basicity.
Cyclobuta[b]pyridine (Hypothetical)
Pyridine fused with cyclobutane
Est. 4.8 - 5.1
The strained cyclobutane ring's external bonds have increased s-character, creating a weak electron-withdrawing effect relative to a methyl group, thus decreasing basicity.
Note: The pKa for cyclobuta[b]pyridine is an estimation based on theoretical principles, as readily available experimental data is scarce. This highlights the necessity for the experimental determination techniques outlined in this guide.
The data clearly shows that a simple alkyl substituent increases basicity. The predicted trend for the cyclobutane-fused system suggests a decrease in basicity compared to both pyridine and picoline. This counter-intuitive result, where a formally saturated alkyl ring reduces basicity, underscores the importance of considering non-classical electronic effects like those arising from ring strain. For any novel pyridine-cyclobutane scaffold, experimental determination is not just recommended; it is essential for accurate modeling of its pharmacokinetic profile.
Conclusion
Determining the pKa of the amine nitrogen in pyridine-cyclobutane systems requires a synthesis of theoretical understanding and rigorous experimental validation. While the strained cyclobutane ring is predicted to decrease the basicity of the pyridine nitrogen compared to simple alkyl analogs, this hypothesis must be confirmed experimentally for each new scaffold. This guide provides researchers and drug development professionals with a comparative framework of available methods, from the high-precision potentiometric titration to high-throughput capillary electrophoresis, alongside a robust protocol for immediate application. By carefully selecting the appropriate methodology and understanding the underlying electronic principles, scientists can generate the high-quality data needed to accelerate the design of more effective and safer therapeutics.
References
Development of Methods for the Determination of pKa Values - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Pyridine | C5H5N | CID 1049 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Creative Bioarray. [Link]
Atalay, V. E. (2018). Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications, 50(4), 438-443. [Link]
Vaes, W. H., et al. (2015). Novel Instrument for Automated pKa Determination by Internal Standard Capillary Electrophoresis. Analytical Chemistry, 87(11), 5547-5554. [Link]
Oumada, F. Z., et al. (2022). Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. Journal of Pharmaceutical and Biomedical Analysis, 215, 114748. [Link]
Streamline pKa Value Determination Using Automated UV/Vis-Titration - Mettler Toledo. (n.d.). Mettler-Toledo International Inc. [Link]
Canals, I., et al. (2014). Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKa Determination in Drug Discovery and Development. ACS Combinatorial Science, 16(10), 521-530. [Link]
Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. (n.d.). [Link]
Using Capillary Electrophoresis to Measure pKa | Analiza. (2022, July 26). Analiza. [Link]
Barbosa, J., et al. (2009). A fast method for pKa determination by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 50(1), 53-59. [Link]
APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.). European Centre for Ecotoxicology and Toxicology of Chemicals. [Link]
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. [Link]
Furukawa, N., et al. (1982). pKa VALUES OF 2- AND 2,6-DISUBSTITUTED PYRIDINE DERIVATIVES CONTAINING SULFENYL AND SULFINYL GROUPS AND σ* AND Es. Phosphorus and Sulfur and the Related Elements, 16(1-2), 239-246. [Link]
Guillarme, D., & Veuthey, J. L. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. CHIMIA International Journal for Chemistry, 66(4), 238-241. [Link]
EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY - eGyanKosh. (n.d.). eGyanKosh. [Link]
Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. (2014). Scientific Research Publishing. [Link]
Czernek, J., & Czernek, J. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A, 124(1), 196-205. [Link]
Please note that this link is a duplic
The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. (n.d.). ResearchGate. [Link]
Le, T. T., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 28(10), 4210. [Link]
Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods - Optibrium. (n.d.). Optibrium. [Link]
On the ring-opening of substituted cyclobutene to benzocyclobutene: analysis of π delocalization, hyperconjugation, and ring strain. (n.d.). Royal Society of Chemistry. [Link]
Experimental and Prediction Approaches to Determine Dissociation Constants (pKa) of Amines. (n.d.). Scholaris. [Link]
Simple Method for the Estimation of pKa of Amines. (n.d.). [Link]
QupKake: Integrating Machine Learning and Quantum Chemistry for Micro-pKa Predictions. (2024). Journal of Chemical Theory and Computation. [Link]
SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. (1962). Defense Technical Information Center. [Link]
Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (2021). MDPI. [Link]
New insights about electronic mechanism of electrocyclic reactions: theoretical study about stereoselectivity in cyclobutenes - PMC. (2021). National Center for Biotechnology Information. [Link]
energy analysis of cyclobutane - YouTube. (2020, September 15). YouTube. [Link]
pKa Data Compiled by R. Williams. (n.d.). EPFL. [Link]
Electronic structure and reactivity of small ring compounds. V. Reaction of some bicyclobutanes with various dienophiles. (1970). Journal of the American Chemical Society. [Link]
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Operational Guide for the Safe Handling and Disposal of 1-(Pyridin-4-YL)cyclobutan-1-amine As drug development increasingly relies on structurally complex nitrogenous heterocycles, the management of compounds like 1-(Pyr...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Guide for the Safe Handling and Disposal of 1-(Pyridin-4-YL)cyclobutan-1-amine
As drug development increasingly relies on structurally complex nitrogenous heterocycles, the management of compounds like 1-(Pyridin-4-yl)cyclobutan-1-amine demands rigorous, scientifically grounded disposal protocols[1]. This molecule presents a dual-hazard profile: the cyclobutanamine moiety acts as a nucleophilic, Brønsted-Lowry base, while the pyridine ring introduces systemic toxicity and environmental persistence[2][3].
Standard municipal waste and drain disposal are strictly prohibited for pyridine derivatives due to their high aqueous mobility and resistance to standard aerobic degradation[3][4]. As a Senior Application Scientist, I have structured this guide to provide you with self-validating, step-by-step methodologies that ensure compliant destruction, protect laboratory personnel, and mitigate environmental liability.
Physicochemical & Hazard Profile
To design an effective disposal strategy, we must first understand the physicochemical parameters driving the molecule's behavior.
Property / Hazard
Value / Description
Operational Implication
CAS Numbers
1212058-00-8 / 1211593-50-8
Essential for accurate hazardous waste manifesting and tracking[1][5].
Molecular Weight
148.20 g/mol
Determines stoichiometric calculations for acid neutralization[1].
GHS Classifications
H302, H315, H319, H335
Requires specific PPE (nitrile gloves, splash goggles) to prevent dermal/ocular exposure[2].
Chemical Reactivity
Alkaline amine + Pyridine ring
Incompatible with strong oxidizers and concentrated acids (high risk of exothermic reaction)[6].
The Causality of Disposal: Why Strict Protocols are Required
The disposal of 1-(Pyridin-4-yl)cyclobutan-1-amine cannot be treated as generic organic waste. The basicity of the primary amine group can trigger violent exothermic reactions if indiscriminately mixed with acidic waste streams[6]. Furthermore, pyridine derivatives are classified as hazardous waste because they pose a substantial hazard to groundwater and aquatic ecosystems if improperly landfilled[4][7].
The EPA-preferred method for the terminal destruction of pyridine-based waste is liquid injection incineration at 650°C–1,600°C. This extreme thermal environment ensures the complete oxidation of the nitrogenous components into harmless nitrogen gas (N₂), carbon dioxide, and water vapor, preventing environmental contamination[4].
Waste Segregation Workflow
Decision tree for the segregation and disposal of 1-(Pyridin-4-yl)cyclobutan-1-amine waste streams.
Protocol A: Disposal of Solid Waste and Contaminated Consumables
Solid waste includes residual powder, contaminated weigh boats, pipette tips, and disposable gloves. Because the compound is a known irritant (H315, H319), residual dust poses an inhalation and contact hazard[2].
Segregation : Place all grossly contaminated disposable labware into a dedicated, heavy-duty polyethylene (PE) hazardous waste bag. Do not mix with normal laboratory trash[6].
Secondary Containment : Transfer the sealed PE bag into a rigid, leak-proof hazardous waste drum (e.g., a 5-gallon poly pail with a locking lid)[7].
Labeling : Affix a standard hazardous waste label. Mark the contents specifically as "Toxic Solid Waste - Contains 1-(Pyridin-4-yl)cyclobutan-1-amine" to alert Environmental Health and Safety (EHS) personnel of the specific nitrogenous hazard[7].
Protocol B: Liquid Waste Neutralization and Segregation
Liquid waste typically arises from reaction filtrates or HPLC effluents. The basicity of the amine requires a self-validating neutralization step before combining with broader aqueous waste streams to prevent pressure build-up from exothermic reactions[6].
1. Aqueous Waste Neutralization:
Step 1: Transfer the aqueous 1-(Pyridin-4-yl)cyclobutan-1-amine solution to a designated neutralization beaker within a certified fume hood.
Step 2: Slowly add 1M Hydrochloric Acid (HCl) dropwise while stirring[6]. Causality: Using dilute acid prevents localized flash-heating and minimizes the volatilization of the toxic pyridine derivative into the operator's breathing zone.
Step 3 (Self-Validation): Monitor the pH using universal indicator paper. Continue the acid addition until the pH stabilizes between 6.0 and 8.0[6]. Note: Do not rely on liquid pH indicators, as they can be oxidized or their color changes masked by the solution's inherent color[6].
Step 4: Once validated, transfer the neutralized solution to the institutional "Aqueous Hazardous Waste" carboy.
2. Organic Solvent Mixtures:
If the compound is dissolved in organic solvents (e.g., methanol, dichloromethane), do not attempt neutralization.
Transfer the mixture directly into a compatible, tightly capped solvent waste container[7]. Ensure the container is appropriately segregated (halogenated vs. non-halogenated) based on the primary solvent.
Protocol C: Emergency Spill Remediation
Spills of pyridine derivatives must be addressed immediately due to their toxicity and potential for rapid environmental dispersion[8].
Containment : Isolate the spill area immediately. Don appropriate PPE (splash goggles, heavy-duty nitrile or butyl rubber gloves, and a lab coat)[8].
Absorption : Cover the spill with a chemically inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Crucial Note: Never use sawdust or combustible materials, as the basic amine can react and potentially ignite[8].
Collection : Sweep the absorbed material using a non-sparking tool and place it into a sealable hazardous waste container[8].
Decontamination : Wash the spill surface with a mild detergent solution, collecting the rinsate as aqueous hazardous waste.
Regulatory Compliance and Final Disposition
Institutions must manage 1-(Pyridin-4-yl)cyclobutan-1-amine waste in strict accordance with local and federal environmental regulations (e.g., RCRA in the United States). While pure pyridine is a U-listed waste (U196), substituted derivatives like 1-(Pyridin-4-yl)cyclobutan-1-amine are typically managed under characteristic waste codes (such as D002 for corrosivity if highly concentrated, or broadly as toxic chemical waste)[7]. Always maintain tightly closed containers—unless actively adding waste—to comply with EPA emission standards and prevent vapor release[7]. Final destruction must be orchestrated through a licensed hazardous waste vendor utilizing liquid injection or rotary kiln incineration[4].
References
[2] PubChem. "3-(Pyridin-4-yl)cyclobutan-1-amine hydrochloride - Safety and Hazards." National Institutes of Health. Available at: [Link]
[5] MolAid. "1-(pyridin-4-yl)cyclobutan-1-amine Chemical Properties." Available at: [Link]
[4] Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Pyridine - PRODUCTION, IMPORT, USE, AND DISPOSAL." National Center for Biotechnology Information. Available at: [Link]
[6] University of Wisconsin-La Crosse. "Part G: Chemical Disposal Procedures." Available at: [Link]
[3] Environment Canada / Health Canada. "Screening Assessment for the Challenge Pyridine, alkyl derivs." Available at: [Link]
[7] Boston University Environmental Health & Safety. "Chemical Waste Management Guide." Available at: [Link]